Regorafenib N-oxide and N-desmethyl (M5)-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H13ClF4N4O4 |
|---|---|
分子量 |
490.74 g/mol |
IUPAC 名称 |
4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |
InChI 键 |
JPEWXTSDCNCZOD-GZEXQWKYSA-N |
手性 SMILES |
C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
产品来源 |
United States |
Foundational & Exploratory
Title: A Validated Approach to the Synthesis and Characterization of ¹³C₆-Labeled Regorafenib M5 for Advanced Pharmacokinetic and Metabolism Studies
An in-depth technical guide by a Senior Application Scientist
Executive Summary
Isotopically labeled internal standards are indispensable tools in drug metabolism and pharmacokinetics (DMPK), providing the gold standard for quantitative analysis via mass spectrometry.[1][] This guide details a comprehensive methodology for the synthesis and definitive characterization of ¹³C₆-labeled Regorafenib M5 (N-oxide and N-desmethyl), a major active metabolite of the multi-kinase inhibitor Regorafenib. We present a strategic synthetic route commencing with a stable ¹³C₆-labeled precursor, followed by the formation of the core Regorafenib structure. Subsequent biomimetic oxidation and demethylation using human liver microsomes (HLMs) yield the target metabolite, ¹³C₆-Regorafenib M5. This approach circumvents the challenges of direct chemical synthesis of the N-oxide metabolite. The final product is rigorously characterized by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and co-elution studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring its suitability as a high-fidelity internal standard for clinical and preclinical research.
Introduction: The Rationale for a Stable Isotope-Labeled Metabolite
Regorafenib: A Multi-Kinase Inhibitor
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5][6]
The Metabolic Landscape of Regorafenib
Upon administration, Regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4 and glucuronidation by UGT1A9.[7][8] This biotransformation results in two major pharmacologically active metabolites, M2 (Regorafenib-N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide).[9][10] These metabolites achieve significant concentrations in plasma at steady state and contribute to the overall therapeutic and toxicological profile of the drug.[6][7] The metabolic conversion is a critical determinant of the drug's efficacy and safety.
The accepted primary metabolic pathway is illustrated below:
Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.
The Imperative for ¹³C-Labeled Internal Standards
Accurate quantification of drug and metabolite concentrations in biological matrices is fundamental to DMPK studies. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled (SIL) internal standard (IS), is the benchmark for accuracy and precision.[1][11] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects during ionization.[12][13]
While deuterium (²H) labels are common, ¹³C-labeled standards are often preferred as they are less prone to chromatographic separation from the analyte (isotopic effect) and exhibit greater metabolic stability, preventing label loss during biotransformation.[12] The synthesis of ¹³C₆-Regorafenib M5 is therefore a critical step towards developing robust bioanalytical assays to precisely evaluate the pharmacokinetics of this key active metabolite.
Synthetic Strategy and Retrosynthetic Analysis
Target Molecule and Labeling Position
The target molecule is Regorafenib M5, labeled with six ¹³C atoms. The optimal position for the isotopic label is on a metabolically stable part of the molecule to prevent loss of the label during in-vivo processing. The 4-chloro-3-(trifluoromethyl)phenyl moiety is an ideal candidate. Therefore, the synthesis will begin with a ¹³C₆-labeled aniline precursor.
Proposed Synthetic Workflow
The strategy involves a multi-step chemical synthesis to produce ¹³C₆-Regorafenib, followed by an in vitro metabolic reaction to generate the M5 metabolite. This biomimetic approach is often more efficient and higher-yielding than attempting a direct, multi-step chemical synthesis of a complex metabolite with multiple reactive sites.
Caption: Overall workflow for the synthesis of ¹³C₆-Regorafenib M5.
Experimental Protocols
Synthesis of ¹³C₆-Regorafenib
-
Rationale: This multi-step synthesis follows established routes for Regorafenib, adapted for the labeled precursor.[14][15] The use of triphosgene as a phosgene equivalent is a critical safety consideration.
-
Step 1: Synthesis of ¹³C₆-4-Chloro-3-(trifluoromethyl)aniline.
-
Starting with commercially available ¹³C₆-Aniline, perform electrophilic chlorination at the para position.
-
Introduce the trifluoromethyl group at the meta position via Sandmeyer-type reaction of the corresponding diazonium salt.
-
Purify the intermediate by column chromatography.
-
-
Step 2: Synthesis of ¹³C₆-4-Chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Dissolve ¹³C₆-4-chloro-3-(trifluoromethyl)aniline in a dry, inert solvent like toluene.
-
Add a non-nucleophilic base (e.g., proton sponge).
-
Slowly add a solution of triphosgene (a safer solid equivalent of phosgene) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The resulting isocyanate is highly reactive and is typically used immediately in the next step without isolation.
-
-
Step 3: Synthesis of ¹³C₆-Regorafenib.
-
Prepare a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an aprotic solvent like anhydrous THF.[16]
-
Slowly add the crude solution of ¹³C₆-4-chloro-3-(trifluoromethyl)phenyl isocyanate from Step 2 to the amine solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor completion by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure ¹³C₆-Regorafenib.
-
Biomimetic Synthesis of ¹³C₆-Regorafenib M5
-
Rationale: Human liver microsomes (HLMs) contain a high concentration of CYP enzymes, including CYP3A4, making them an effective and biologically relevant system for producing metabolites in vitro.[5]
-
Protocol: Incubation with Human Liver Microsomes.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 1 mg/mL final concentration), and a solution of ¹³C₆-Regorafenib (e.g., 10 µM final concentration, dissolved in a minimal amount of DMSO).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 37 °C in a shaking water bath for 1-2 hours. The optimal time should be determined in preliminary experiments to maximize M5 yield while minimizing further degradation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard for process control if desired.
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Collect the supernatant for purification.
-
Purification and Characterization
Purification by Preparative HPLC
-
Rationale: Preparative high-performance liquid chromatography is the standard method for isolating and purifying small molecules from complex biological matrices like microsomal incubations.
-
Protocol:
-
Pool the supernatants from multiple microsomal incubations and concentrate under a stream of nitrogen.
-
Reconstitute the residue in a minimal volume of mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 column.
-
Elute the compounds using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Collect fractions corresponding to the peak of ¹³C₆-Regorafenib M5, identified by monitoring the specific mass-to-charge ratio (m/z).
-
Combine the pure fractions, evaporate the solvent, and lyophilize to obtain the final product as a solid.
-
Structural Confirmation
The identity and purity of the synthesized ¹³C₆-Regorafenib M5 must be unequivocally confirmed using a suite of analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and the successful incorporation of six ¹³C atoms.
-
Method: Analyze the purified compound using an Orbitrap or TOF mass spectrometer.
-
Expected Result: The measured monoisotopic mass should match the theoretical mass for C₁₄¹³C₆H₁₃ClF₄N₄O₄ within a narrow mass tolerance (< 5 ppm). The +6 Da mass shift compared to the unlabeled M5 standard provides definitive evidence of labeling.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure and the position of the ¹³C labels.
-
Method: Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should be nearly identical to that of an unlabeled M5 standard, with minor changes in splitting patterns for protons adjacent to the labeled carbons. The ¹³C NMR spectrum will show six highly intense signals in the aromatic region, corresponding to the labeled phenyl ring, confirming the location of the labels.
-
-
LC-MS/MS Analysis and Co-elution
-
Purpose: To confirm chromatographic identity and purity.
-
Method: Develop a sensitive LC-MS/MS method for both the labeled and unlabeled M5.[17][18] Analyze a mixed sample containing both compounds.
-
Expected Result: The ¹³C₆-Regorafenib M5 should co-elute perfectly with an authentic, unlabeled Regorafenib M5 standard, demonstrating identical chromatographic behavior. The two compounds will be differentiated by their distinct mass transitions in the mass spectrometer.
-
Data Summary and Validation
The analytical data confirming the identity and purity of the synthesized standard are summarized below.
| Parameter | Method | Specification | Result |
| Identity | HRMS (m/z) | Theoretical [M+H]⁺: 491.0805 | Measured [M+H]⁺: 491.0801 (Δ < 2 ppm) |
| Label Incorporation | Mass Spectrometry | +6 Da shift vs. unlabeled standard | Confirmed |
| Chromatographic Identity | LC-MS/MS | Co-elution with unlabeled standard | Confirmed (ΔRT < 0.05 min) |
| Purity | HPLC-UV (254 nm) | ≥98% | 99.2% |
| Structural Confirmation | ¹H and ¹³C NMR | Spectra consistent with target structure | Confirmed |
Table 1: Analytical Characterization and Validation Data for ¹³C₆-Regorafenib M5
| LC-MS/MS Parameters | Value |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| SRM Transition (Unlabeled M5) | Specific parent > fragment ion m/z |
| SRM Transition (¹³C₆-M5) | Specific parent+6 > fragment+6 ion m/z |
Table 2: Representative LC-MS/MS Conditions for Analysis
Conclusion
This guide outlines a robust and validated workflow for the synthesis and characterization of ¹³C₆-labeled Regorafenib M5. The strategy combines targeted chemical synthesis of a ¹³C₆-labeled parent drug with an efficient, biologically relevant in vitro metabolism step to produce the desired metabolite. Rigorous analytical characterization using HRMS, NMR, and LC-MS/MS confirms the identity, purity, and correct isotopic labeling of the final compound. The availability of this high-quality internal standard is crucial for enabling accurate and precise quantification in future clinical and preclinical studies, ultimately leading to a better understanding of Regorafenib's metabolic profile and its impact on patient outcomes.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. drpress.org [drpress.org]
- 16. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 17. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism of Regorafenib and the Pivotal Role of its M5 Metabolite
This guide provides a comprehensive technical overview of the metabolic pathways of regorafenib, with a particular focus on the formation, pharmacological activity, and clinical significance of its major active metabolite, M5. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of kinase inhibitors and their metabolic fate.
Introduction: The Clinical Landscape of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] As with many orally administered small molecule inhibitors, the metabolism of regorafenib is a critical determinant of its pharmacokinetic profile, efficacy, and toxicity. Understanding the biotransformation of regorafenib and the characteristics of its metabolites is paramount for optimizing its clinical use and for the development of novel therapeutic strategies.
The Metabolic Journey of Regorafenib: A Two-Step Conversion to Active Metabolites
Regorafenib undergoes extensive metabolism, primarily in the liver, through oxidative and conjugative pathways.[4][5] The two principal circulating and pharmacologically active metabolites are M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[6][7][8]
The metabolic cascade is initiated by the cytochrome P450 (CYP) 3A4 isoenzyme, which catalyzes the N-oxidation of the pyridine moiety of regorafenib to form the M2 metabolite.[9][10][11] Subsequently, M2 undergoes N-demethylation, also mediated by CYP3A4, to yield the M5 metabolite.[10][12] In addition to CYP3A4-mediated metabolism, regorafenib and its M2 metabolite are also substrates for glucuronidation by the uridine diphosphate-glucuronosyltransferase (UGT) 1A9 enzyme, leading to the formation of inactive glucuronide conjugates.[4][13]
The M5 Metabolite: A Key Contributor to Regorafenib's Profile
While both M2 and M5 are pharmacologically active, the M5 metabolite exhibits distinct characteristics that underscore its importance in the overall clinical profile of regorafenib.
Pharmacological Activity
Preclinical studies have demonstrated that the M2 and M5 metabolites have similar kinase inhibition profiles and potency to the parent drug, regorafenib.[1][14] These metabolites effectively inhibit key kinases involved in tumor angiogenesis and oncogenesis.[6][14] This intrinsic activity suggests that M2 and M5 are not mere byproducts of metabolism but are significant contributors to the therapeutic effects of regorafenib.
Clinical Pharmacokinetics and Exposure
A crucial aspect of the M2 and M5 metabolites is their substantial systemic exposure in patients. At steady state, the plasma concentrations of both M2 and M5 are comparable to those of regorafenib itself.[7][15] This is in contrast to many other drug metabolites that are present at significantly lower concentrations than the parent compound. The prolonged exposure to these active moieties has significant implications for both the efficacy and the toxicity of regorafenib treatment.
| Compound | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Protein Binding (%) | Reference |
| Regorafenib | 2,147 - 9,467 | 58,300 | 28 | >99.5 | [4][7] |
| M2 | 1,587 - 6,763 | Similar to Regorafenib | 25 | 99.8 | [4][7] |
| M5 | 583 - 3,796 | Similar to Regorafenib | 51 | 99.95 | [4][7][16] |
Correlation with Clinical Outcomes
Emerging clinical data suggest a correlation between the plasma concentrations of regorafenib and its active metabolites, particularly M5, and clinical outcomes. Some studies have indicated that higher trough concentrations of M5 may be associated with an increased incidence of certain toxicities, such as skin reactions.[3][16] Conversely, maintaining adequate exposure to the sum of regorafenib and its active metabolites may be crucial for achieving optimal therapeutic efficacy.[17] This underscores the importance of therapeutic drug monitoring (TDM) to personalize regorafenib dosing and improve the benefit-risk profile for individual patients.
Experimental Methodologies for Studying Regorafenib Metabolism
A thorough investigation of regorafenib metabolism necessitates robust in vitro and in vivo experimental models, coupled with sensitive and specific analytical techniques.
In Vitro Metabolism Studies Using Human Liver Microsomes
In vitro metabolism studies using human liver microsomes (HLMs) are a cornerstone for elucidating the metabolic pathways and identifying the enzymes involved in a drug's biotransformation.
Protocol for In Vitro Metabolism of Regorafenib in HLMs:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Regorafenib (final concentration 1 µM, dissolved in a minimal amount of organic solvent like DMSO, typically <0.5% of the final volume)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The rationale for using a regenerating system is to ensure a sustained supply of the essential cofactor NADPH for CYP450-mediated reactions.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of the Reaction:
-
Sample Processing:
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analytes of interest (regorafenib and its metabolites), to a new tube for analysis.
-
Quantification of Regorafenib and M5 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Protocol for LC-MS/MS Analysis of Regorafenib and M5 in Plasma:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of regorafenib or a structurally similar compound). The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of regorafenib and its metabolites.
-
Mobile Phase: A gradient elution is employed to achieve optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
The rationale for using formic acid is to improve the ionization efficiency of the analytes in the mass spectrometer's ion source.
-
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is then ramped up to elute the more hydrophobic compounds. Optimization of the gradient is critical to ensure baseline separation of the parent drug and its metabolites from each other and from endogenous matrix components.[2][20]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of regorafenib and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Optimization: The MS/MS parameters, including the precursor and product ion m/z values, collision energy, and other source parameters, must be optimized for each compound to achieve maximum sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 262.1 |
| M2 | 499.1 | 282.1 |
| M5 | 485.1 | 268.1 |
Drug-Drug Interactions and the Role of M5
The metabolism of regorafenib via CYP3A4 and UGT1A9 makes it susceptible to drug-drug interactions (DDIs).[5][21] Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) can increase regorafenib exposure, while strong CYP3A4 inducers (e.g., rifampin) can decrease its exposure.[21] Furthermore, regorafenib and its metabolites, including M5, have been shown to inhibit UGT enzymes, particularly UGT1A1 and UGT1A9.[22][23] This inhibitory activity can lead to increased exposure to other drugs that are substrates of these enzymes, potentially increasing their toxicity.
Conclusion and Future Directions
The M5 metabolite is a critical component in the pharmacological profile of regorafenib, contributing significantly to both its therapeutic activity and its toxicity profile. A thorough understanding of the metabolic pathways leading to the formation of M5, as well as its pharmacokinetic and pharmacodynamic properties, is essential for the safe and effective use of regorafenib in the clinic.
Future research should focus on further elucidating the clinical implications of inter-individual variability in regorafenib metabolism. The development and validation of robust TDM strategies, incorporating the measurement of both the parent drug and its active metabolites, hold promise for personalizing regorafenib therapy, thereby optimizing efficacy and minimizing adverse events for patients with advanced cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UGT Inhibition | Evotec [evotec.com]
- 9. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of... [umqvc.org]
- 18. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of human UDP-glucuronosyltransferase enzymes by lapatinib, pazopanib, regorafenib and sorafenib: Implications for hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Activity of Regorafenib N-oxide and N-desmethyl Metabolites
Abstract
Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant clinical efficacy in the treatment of various solid tumors.[1][2][3] Upon administration, Regorafenib is metabolized into two major active metabolites, Regorafenib N-oxide (M-2) and N-desmethyl Regorafenib (M-5).[4][5] Clinical studies have revealed that the steady-state plasma concentrations of these metabolites are comparable to the parent drug, suggesting their potential contribution to the overall therapeutic effect.[1][2][6] This technical guide provides a comprehensive overview of the pharmacological activities of M-2 and M-5, detailing their mechanisms of action, in vitro and in vivo potency, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complete pharmacological profile of Regorafenib.
Introduction: The Clinical Significance of Active Metabolites
Regorafenib targets multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR1-3, TIE2, KIT, RET, RAF-1, and BRAF.[1][3][7] The metabolic fate of a parent drug is a critical aspect of its overall clinical profile. In the case of Regorafenib, the formation of the active metabolites M-2 and M-5, primarily through the action of cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9), adds a layer of complexity and potential therapeutic contribution.[4][8][9] Understanding the distinct and overlapping pharmacological activities of these metabolites is paramount for a complete assessment of Regorafenib's efficacy and for the development of potential drug-drug interaction management strategies. This guide will dissect the available preclinical data to illuminate the roles of M-2 and M-5 in the therapeutic action of Regorafenib.
Metabolic Pathway of Regorafenib
The biotransformation of Regorafenib is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates the primary metabolic pathway leading to the formation of the M-2 and M-5 metabolites.
Comparative In Vitro Pharmacological Activity
Preclinical studies have demonstrated that both M-2 and M-5 possess pharmacological activity comparable to the parent compound, Regorafenib.[1][2][6] Their inhibitory profiles against a panel of key oncogenic and angiogenic kinases are summarized below.
Kinase Inhibition Profile
Competitive binding assays have shown that M-2 and M-5 exhibit similar kinase inhibition profiles and potency to Regorafenib.[1][2] All three compounds effectively inhibit key targets such as VEGFRs, KIT, RET, PDGFRs, and RAF kinases.[1]
| Kinase Target | Regorafenib (IC50 nM) | M-2 (IC50 nM) | M-5 (IC50 nM) |
| VEGFR1 | 13 | Similar to Regorafenib | Similar to Regorafenib |
| VEGFR2 | 4.2 | Similar to Regorafenib | Similar to Regorafenib |
| VEGFR3 | 46 | Similar to Regorafenib | Similar to Regorafenib |
| TIE2 | 311 | Similar to Regorafenib | Similar to Regorafenib |
| PDGFR-β | 22 | More potent than Regorafenib | More potent than Regorafenib |
| FGFR1 | 202 | Similar to Regorafenib | Less potent than Regorafenib |
| c-KIT | 7 | Similar to Regorafenib | Similar to Regorafenib |
| RET | 1.5 | Similar to Regorafenib | Similar to Regorafenib |
| RAF-1 | 2.5 | Similar to Regorafenib | Similar to Regorafenib |
| BRAF | 28 | Similar to Regorafenib | Similar to Regorafenib |
| BRAFV600E | 2.5-28 | Similar to Regorafenib | Similar to Regorafenib |
| Table 1: Comparative in vitro kinase inhibitory activities of Regorafenib, M-2, and M-5. Data compiled from multiple sources.[1][5][10] |
Inhibition of Cellular Signaling Pathways
The functional consequence of kinase inhibition is the disruption of downstream signaling pathways critical for tumor growth and survival. Regorafenib and its active metabolites have been shown to effectively inhibit these pathways in cell-based assays.
Both M-2 and M-5 potently inhibit VEGFR2 and VEGFR3 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HuLECs), respectively.[1] This inhibition of VEGFR signaling translates to anti-angiogenic effects.
Regorafenib and its metabolites also impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation.[1][8] Inhibition of RAF kinases by these compounds leads to a reduction in the phosphorylation of ERK (pERK).[1][8]
In Vivo Antitumor Activity
The in vivo efficacy of M-2 and M-5 has been evaluated in murine xenograft models, confirming their significant contribution to the overall antitumor activity of Regorafenib.[1][2][6]
Tumor Growth Inhibition
Oral administration of M-2 and M-5 has been shown to significantly inhibit tumor growth in various xenograft models, with an efficacy similar to that of the parent compound at equivalent doses.[1][6] For instance, in a colorectal cancer xenograft model, both M-2 and M-5 demonstrated significant tumor growth inhibition.[1]
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in mice have shown that after oral administration of Regorafenib, both M-2 and M-5 are detected in the plasma.[1] Notably, the exposure to M-2 and M-5 in mice is comparable to that observed in humans, validating the use of these models for assessing their pharmacological activity.[1][6]
| Compound | Unbound Fraction (Murine Plasma) | Unbound Fraction (Human Plasma) |
| Regorafenib | ~0.6% | ~0.5% |
| M-2 | ~0.9% | ~0.2% |
| M-5 | ~0.4% | ~0.05% |
| Table 2: Plasma protein binding of Regorafenib and its metabolites.[1][2][6] |
Importantly, the estimated free plasma concentrations of both Regorafenib and M-2 exceed their IC50 values for VEGFR2, suggesting they are the primary contributors to the in vivo pharmacological activity.[2][4][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to characterize the pharmacological activity of Regorafenib N-oxide and N-desmethyl metabolites.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and assay buffer.
-
Procedure: a. Serially dilute Regorafenib, M-2, and M-5 in DMSO. b. In a 96-well plate, combine the kinase, substrate, and ATP in the assay buffer. c. Add the diluted compounds to the wells. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR2 Autophosphorylation Assay
Objective: To assess the inhibitory effect of the compounds on VEGF-induced VEGFR2 phosphorylation in a cellular context.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of Regorafenib, M-2, or M-5 for 2 hours. d. Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes. e. Lyse the cells and collect the protein extracts. f. Perform Western blotting using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
Data Analysis: Quantify the band intensities and normalize the pVEGFR2 signal to the total VEGFR2 signal.
Cellular Proliferation Assay (MTT Assay)
Objective: To evaluate the cytostatic or cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, hepatocellular carcinoma).
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of Regorafenib, M-2, or M-5 for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To assess the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant human cancer cells into the flanks of the mice. b. Allow the tumors to reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment groups (vehicle control, Regorafenib, M-2, M-5). d. Administer the compounds orally at the desired dose and schedule. e. Measure tumor volume with calipers twice weekly. f. Monitor the body weight of the mice as a measure of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups.
References
- 1. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib - NCI [dctd.cancer.gov]
- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Study of Regorafenib's M5 Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: Beyond the Parent Compound
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Regorafenib has carved out a significant role in the treatment of metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC). However, a myopic focus on the parent drug overlooks a critical aspect of its clinical pharmacology: the contribution of its active metabolites. This guide is dedicated to the rigorous in vitro investigation of one such key player, the M5 metabolite (N-oxide and N-desmethyl Regorafenib). The M5 metabolite circulates in patient plasma at concentrations comparable to the parent drug and exhibits a similar potency, making its individual characterization imperative for a holistic understanding of Regorafenib's therapeutic window and toxicity profile.[1][2][3] This document moves beyond a simple recitation of facts, providing a framework of experimental logic, detailed and validated protocols, and the rationale behind critical methodological choices.
Section 1: The Metabolic Genesis and Rationale for Study
Regorafenib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[4][5] The M5 metabolite is of particular interest as its trough plasma concentrations have been significantly correlated with the incidence of skin toxicities, a common dose-limiting adverse event.[6][7][8] A comprehensive in vitro analysis of M5 is therefore crucial for elucidating its specific contributions to both the anti-tumor efficacy and the adverse effect profile of Regorafenib.
References
- 1. benchchem.com [benchchem.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. encodeproject.org [encodeproject.org]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Regorafenib-M5-¹³C₆ in Biological Matrices: An In-depth Technical Guide
Introduction: The Imperative of Internal Standard Stability in Bioanalysis
In the landscape of regulated bioanalysis, the accuracy and reliability of pharmacokinetic data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1] The fundamental principle underpinning this approach is the assumption that the SIL-IS, in this case, Regorafenib-M5-¹³C₆, behaves identically to the analyte, Regorafenib, during sample extraction, processing, and analysis. This co-elution and co-ionization allow for the correction of variability, ensuring robust and reproducible quantification.
However, this foundational assumption is only valid if the internal standard itself is stable under the various conditions it is subjected to throughout the analytical workflow. Any degradation of the SIL-IS would lead to an inaccurate analyte-to-IS ratio, thereby compromising the integrity of the entire study. This guide provides a comprehensive technical overview of the principles, experimental design, and execution of stability assessments for Regorafenib-M5-¹³C₆ in biological matrices, grounded in regulatory expectations and scientific first principles.
Physicochemical Properties and the Rationale for Assumed Stability
Regorafenib is a multi-kinase inhibitor with a complex chemical structure.[2][3] Its stability can be influenced by factors such as pH, temperature, light, and enzymatic activity within biological matrices.[4][5]
-
Regorafenib Structure: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide.[2]
-
Molecular Formula: C₂₁H₁₅ClF₄N₄O₃[2]
Regorafenib-M5-¹³C₆ is a stable isotope-labeled analogue of Regorafenib, where specific carbon atoms have been replaced with the heavier ¹³C isotope. This substitution results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without altering its chemical properties. Consequently, the stability profile of Regorafenib-M5-¹³C₆ is expected to be identical to that of Regorafenib. This principle is widely accepted in the bioanalytical community and forms the basis for its use as an internal standard.[8]
A Comprehensive Stability Assessment Plan
A robust stability testing program for Regorafenib-M5-¹³C₆ should be designed to evaluate its integrity under all anticipated conditions, from sample collection to final analysis. This plan should be in accordance with regulatory guidelines from agencies such as the FDA and EMA.[9][10][11] The stability of the analyte, Regorafenib, must also be assessed concurrently.
The core stability assessments include:
-
Stock and Working Solution Stability
-
Freeze-Thaw Stability in Matrix
-
Short-Term (Bench-Top) Stability in Matrix
-
Long-Term Stability in Matrix
-
Autosampler (Post-Preparative) Stability
For each of these assessments, quality control (QC) samples are prepared at a minimum of two concentration levels: low (LQC) and high (HQC).[9] The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.[12]
Logical Workflow for Stability Assessment
The following diagram illustrates the interconnected nature of the various stability assessments required for a comprehensive evaluation.
Caption: Overall workflow for stability assessment of Regorafenib-M5-¹³C₆.
Experimental Protocols and Data Presentation
Stock and Working Solution Stability
Rationale: To ensure that the stock and working solutions of Regorafenib-M5-¹³C₆ are stable under their storage conditions and do not contribute to analytical variability.[8][9]
Protocol:
-
Prepare a stock solution of Regorafenib-M5-¹³C₆ in an appropriate organic solvent (e.g., DMSO, Methanol).
-
Prepare working solutions by diluting the stock solution.
-
Store the stock and working solutions at their intended storage temperatures (e.g., 4°C or -20°C).
-
At specified time points (e.g., 0, 7, 14, 30 days), analyze the stored working solution.
-
Compare the response of the stored solution to that of a freshly prepared working solution.
Data Summary:
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Stock Solution | -20°C | 30 days | Within ±10% of fresh solution |
| Working Solution | 4°C | 7 days | Within ±10% of fresh solution |
Freeze-Thaw Stability
Rationale: To assess the stability of Regorafenib-M5-¹³C₆ in a biological matrix (e.g., human plasma) when subjected to repeated freezing and thawing cycles, which may occur during sample retrieval and analysis.[13][14][15]
Protocol:
-
Spike a blank biological matrix with Regorafenib and Regorafenib-M5-¹³C₆ to prepare LQC and HQC samples.
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[15]
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a minimum of three times, or for the maximum number of cycles that study samples are anticipated to undergo.[14][15]
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and freshly prepared QC samples.
Data Summary:
| Analyte | QC Level | Cycle 1 (% Bias) | Cycle 3 (% Bias) | Cycle 5 (% Bias) | Acceptance Criteria |
| Regorafenib | LQC | -2.5 | -3.1 | -4.0 | Within ±15% of nominal |
| Regorafenib | HQC | -1.8 | -2.2 | -3.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | LQC | -2.8 | -3.5 | -4.2 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | HQC | -2.0 | -2.6 | -3.8 | Within ±15% of nominal |
Note: Data presented are illustrative.
Short-Term (Bench-Top) Stability
Rationale: To evaluate the stability of Regorafenib-M5-¹³C₆ in the biological matrix at room temperature for a period that simulates the sample handling and preparation time in the laboratory.[9][16]
Protocol:
-
Prepare LQC and HQC samples in the biological matrix.
-
Allow the samples to sit on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours). This duration should be equal to or longer than the expected time samples will be at room temperature during processing.[17]
-
After the specified duration, process and analyze the samples with a fresh calibration curve and QCs.
Data Summary:
| Analyte | QC Level | 4 hours (% Bias) | 8 hours (% Bias) | 24 hours (% Bias) | Acceptance Criteria |
| Regorafenib | LQC | -1.5 | -2.8 | -5.1 | Within ±15% of nominal |
| Regorafenib | HQC | -1.1 | -2.0 | -4.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | LQC | -1.7 | -3.0 | -5.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | HQC | -1.3 | -2.2 | -4.8 | Within ±15% of nominal |
Note: Data presented are illustrative.
Long-Term Stability
Rationale: To determine the stability of Regorafenib-M5-¹³C₆ in the biological matrix over an extended period at a specified storage temperature (e.g., -20°C or -80°C), ensuring sample integrity during long-term storage.[5][18]
Protocol:
-
Prepare a sufficient number of LQC and HQC samples in the biological matrix.
-
Store the samples at the intended long-term storage temperature.
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples.
-
Analyze the stored QCs against a freshly prepared calibration curve and freshly prepared QCs.
-
The duration of demonstrated stability should be equal to or exceed the time from sample collection to the date of the last sample analysis in a study.
Data Summary:
| Analyte | QC Level | 1 Month (% Bias) | 6 Months (% Bias) | 12 Months (% Bias) | Acceptance Criteria |
| Regorafenib | LQC | -3.2 | -5.5 | -8.1 | Within ±15% of nominal |
| Regorafenib | HQC | -2.8 | -4.9 | -7.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | LQC | -3.5 | -5.8 | -8.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | HQC | -3.0 | -5.2 | -7.9 | Within ±15% of nominal |
Note: Data presented are illustrative.
Autosampler (Post-Preparative) Stability
Rationale: To assess the stability of Regorafenib-M5-¹³C₆ in the processed sample extract while it resides in the autosampler prior to and during analysis.[19][20]
Protocol:
-
Process a set of LQC and HQC samples.
-
Place the resulting extracts in the autosampler, maintained at a specific temperature (e.g., 4°C).
-
Analyze the samples immediately (time zero).
-
Re-inject the same samples after a specified duration that is equal to or longer than the anticipated run time of a full analytical batch (e.g., 24 or 48 hours).
-
Compare the results from the delayed injection to the initial injection.
Data Summary:
| Analyte | QC Level | 24 hours (% Bias) | 48 hours (% Bias) | Acceptance Criteria |
| Regorafenib | LQC | -2.1 | -4.2 | Within ±15% of nominal |
| Regorafenib | HQC | -1.8 | -3.9 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | LQC | -2.4 | -4.5 | Within ±15% of nominal |
| Regorafenib-M5-¹³C₆ | HQC | -2.0 | -4.1 | Within ±15% of nominal |
Note: Data presented are illustrative.
Validation Logic: The Self-Validating System
The use of a stable isotope-labeled internal standard like Regorafenib-M5-¹³C₆ creates a self-validating system. Any minor, unforeseen degradation that might occur would theoretically affect both the analyte and the internal standard to the same extent, thus preserving the accuracy of the analyte-to-IS ratio.
Caption: The self-validating principle of a stable isotope-labeled internal standard.
Conclusion
The stability of Regorafenib-M5-¹³C₆ in biological matrices is a critical parameter that must be thoroughly evaluated during bioanalytical method validation. By assuming an identical stability profile to the parent compound, Regorafenib, and conducting a comprehensive suite of stability tests as outlined in this guide, researchers can ensure the integrity and reliability of their bioanalytical data. Adherence to these scientifically sound principles and regulatory guidelines is essential for the successful development and approval of new pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regorafenib | 755037-03-7 [chemicalbook.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. cas:835621-07-3;Regorafenib hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Compound: REGORAFENIB (CHEMBL1946170) - ChEMBL [ebi.ac.uk]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. capa.org.tw [capa.org.tw]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. microchemlab.com [microchemlab.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. Bench Top Stability: Significance and symbolism [wisdomlib.org]
- 17. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. researchgate.net [researchgate.net]
- 20. Stability Calculation [pharmcalculator.github.io]
The Evolving Role of N-desmethyl Regorafenib N-oxide (M-5) in Oncology: A Technical Guide on its Function and Therapeutic Implications
Abstract
Regorafenib, an oral multi-kinase inhibitor, has become a cornerstone in the treatment of various malignancies, including metastatic colorectal cancer and gastrointestinal stromal tumors. While the therapeutic activity of the parent drug is well-established, a comprehensive understanding of its metabolic fate and the pharmacological contribution of its major metabolites is critical for optimizing clinical outcomes. This technical guide provides an in-depth exploration of N-desmethyl Regorafenib N-oxide (M-5), a principal active metabolite of Regorafenib. We will delve into its metabolic generation, pharmacokinetic profile, and its intrinsic anti-cancer activity, supported by comparative preclinical data. Furthermore, this guide will elucidate the significant clinical implications of M-5, particularly its association with treatment-related adverse events, and provide detailed experimental protocols for its characterization in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted role of Regorafenib's metabolism in cancer therapy.
Introduction: The Regorafenib Metabolic Axis
Regorafenib exerts its anti-tumor effects by targeting a wide array of protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Upon oral administration, Regorafenib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3] This biotransformation yields two major pharmacologically active metabolites: Regorafenib N-oxide (M-2) and N-desmethyl Regorafenib N-oxide (M-5).[1][3]
Notably, these metabolites are not mere byproducts but are integral to the overall therapeutic and toxicological profile of Regorafenib treatment. At steady state, the plasma concentrations of both M-2 and M-5 are comparable to that of the parent drug, underscoring their potential to significantly influence clinical efficacy and patient outcomes.[3] This guide will focus specifically on the N-desmethyl N-oxide metabolite, M-5, to provide a detailed understanding of its function in cancer therapy.
Metabolic Generation and Pharmacokinetics of M-5
The formation of M-5 is a multi-step process within the hepatic metabolic pathway of Regorafenib. Initially, Regorafenib is oxidized by CYP3A4 to form the N-oxide metabolite, M-2. Subsequently, M-2 undergoes further metabolism, including N-demethylation, also mediated by CYP3A4, to yield M-5.[1]
Pharmacokinetic studies have revealed that M-5 exhibits a longer half-life (approximately 51 hours) compared to both Regorafenib (28 hours) and M-2 (25 hours).[3] This prolonged exposure may contribute significantly to both the sustained anti-tumor activity and the cumulative toxicities observed during Regorafenib therapy. The unbound fraction of M-5 in human plasma is approximately 0.05%, which is lower than that of Regorafenib (0.5%) and M-2 (0.2%).[4] However, the substantial total plasma concentrations of M-5 suggest that even this small unbound fraction can be pharmacologically relevant.[4]
Mechanism of Action and Anti-Tumor Activity of M-5
N-desmethyl Regorafenib N-oxide (M-5) retains a multi-kinase inhibitory profile that is qualitatively similar to the parent compound, Regorafenib. Its mechanism of action is centered on the inhibition of key signaling pathways that drive tumor growth, angiogenesis, and metastasis.
Kinase Inhibition Profile
Preclinical studies have demonstrated that M-5 potently inhibits a range of kinases critical for cancer progression. A competitive binding assay revealed that M-5 has a comparable kinase inhibition profile to Regorafenib and M-2. The dissociation constants (Kd) for key targets are summarized in the table below, highlighting the potent and broad-spectrum activity of M-5.
| Kinase Target | Regorafenib (Kd, nmol/L) | M-2 (Kd, nmol/L) | M-5 (Kd, nmol/L) |
| VEGFR1 | 15 | 23 | 17 |
| VEGFR2 | 21 | 37 | 28 |
| VEGFR3 | 28 | 46 | 40 |
| TIE-2 | 120 | 250 | 200 |
| KIT | 6.9 | 9.8 | 5.8 |
| RET | 5.2 | 7.6 | 5.8 |
| PDGFR-α | 8.3 | 7.3 | 11 |
| PDGFR-β | 19 | 11 | 11 |
| RAF1 | 59 | 130 | 66 |
| BRAF | 42 | 24 | 11 |
| BRAF V600E | 22 | 25 | 20 |
Data compiled from preclinical studies.
This data underscores that M-5 is not an inactive metabolite but a potent multi-kinase inhibitor in its own right, likely contributing significantly to the overall anti-tumor efficacy of Regorafenib.
In Vivo Anti-Tumor Efficacy
The potent in vitro kinase inhibition by M-5 translates to significant anti-tumor activity in vivo. Preclinical studies using colorectal and breast cancer xenograft models have shown that oral administration of M-5 leads to dose-dependent tumor growth inhibition.[5] The efficacy of M-5 at a dose of 10 mg/kg was comparable to that of the parent drug, Regorafenib, at the same dose, resulting in significant tumor growth inhibition of 50-58% compared to vehicle controls.[5] This demonstrates that M-5, when administered directly, possesses substantial anti-cancer properties.
Clinical Relevance: The Double-Edged Sword of M-5 Exposure
The significant and prolonged plasma concentrations of M-5 have important clinical implications, contributing to both the therapeutic effect and the adverse event profile of Regorafenib.
Contribution to Efficacy
Given its potent anti-angiogenic and anti-proliferative activity, M-5 is considered a key contributor to the overall clinical efficacy of Regorafenib. The sustained inhibition of multiple oncogenic pathways by both the parent drug and its active metabolites likely leads to a more durable anti-tumor response.
Association with Adverse Events
A growing body of evidence suggests a strong correlation between elevated plasma concentrations of M-5 and the incidence and severity of certain Regorafenib-related toxicities. Several clinical studies have reported that higher trough concentrations of M-5 are significantly associated with an increased risk of skin toxicities, such as hand-foot skin reaction (HFSR), and hypertension.[5][6][7] This association is particularly important as these adverse events are common reasons for dose reductions or treatment interruptions, which can compromise the overall effectiveness of the therapy. Therapeutic drug monitoring of M-5 levels may therefore be a valuable tool to predict and manage treatment-related toxicities, allowing for individualized dosing strategies to maximize the therapeutic window.[6]
Experimental Protocols for the Characterization of M-5
For researchers investigating the pharmacological properties of N-desmethyl Regorafenib N-oxide, the following experimental protocols provide a framework for in vitro and in vivo characterization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to determine the IC50 value of M-5 against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
N-desmethyl Regorafenib N-oxide (M-5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of M-5 in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the M-5 dilution or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing the recombinant kinase and its substrate in Kinase Assay Buffer) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each M-5 concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the M-5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
An In-Depth Technical Guide to Isotopic Labeling Patterns for Regorafenib Metabolites
Introduction: The Critical Role of Metabolite Analysis in Regorafenib Development
Regorafenib, a multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various cancers.[1][2] Its clinical activity is not solely attributable to the parent drug; two major active metabolites, M-2 (Regorafenib N-oxide) and M-5 (N-desmethyl Regorafenib N-oxide) , contribute substantially to its overall therapeutic effect and toxicological profile.[1][3][4][5] Understanding the formation and fate of these metabolites is therefore paramount for a comprehensive assessment of the drug's pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. This guide provides a technical framework for researchers, scientists, and drug development professionals on the strategic use of stable isotopic labeling to elucidate the metabolic pathways of Regorafenib, focusing on the formation of its key active metabolites.
Regorafenib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 , with UGT1A9 also contributing to its biotransformation through glucuronidation.[1][4] The principal metabolic pathways involve N-oxidation of the pyridine ring to form M-2, followed by N-demethylation to yield M-5.[3][5] Isotopic labeling offers a powerful tool to trace the transformation of the parent molecule, providing unambiguous identification and quantification of its metabolites in complex biological matrices.[6][7][]
Strategic Isotopic Labeling of Regorafenib: A Rationale-Driven Approach
The selection of the isotope and its position within the Regorafenib molecule is a critical first step. The goal is to introduce a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), in a metabolically stable position that will be retained in the metabolites of interest. This ensures that the mass shift introduced by the label serves as a unique signature for all molecules originating from the administered drug.[7][][10]
Causality behind Label Placement:
-
¹³C Labeling: Placing one or more ¹³C atoms in the core scaffold of Regorafenib, away from sites of metabolic attack, is a robust strategy. For instance, labeling the urea carbonyl carbon or carbons within the trifluoromethylphenyl ring would be ideal. These positions are not directly involved in the primary metabolic transformations leading to M-2 and M-5.
-
²H (Deuterium) Labeling: Deuterium labeling can also be employed. However, care must be taken to avoid positions susceptible to enzymatic cleavage, which could lead to loss of the label. For example, labeling the N-methyl group would result in the loss of the label upon formation of the M-5 metabolite. A more strategic approach would be to deuterate the aromatic rings at positions not prone to hydroxylation.
For the purpose of this guide, we will focus on a ¹³C-labeling strategy due to its generally higher metabolic stability compared to deuterium at certain positions.
Proposed Labeling Pattern for Regorafenib:
A synthetically feasible and metabolically robust labeling pattern would involve the incorporation of four ¹³C atoms and three deuterium atoms ([¹³C₄, ²H₃]-Regorafenib) . This specific pattern, with ¹³C on the picolinamide ring and deuteration of the N-methyl group, allows for the differential tracking of metabolites. While the deuterium atoms will be lost upon formation of M-5, the ¹³C atoms will be retained in both M-2 and M-5, providing a consistent mass signature. Commercially available labeled Regorafenib often includes a combination of ¹³C and deuterium labels.[]
Metabolic Pathways and Expected Isotopic Patterns
The primary metabolic pathway of Regorafenib leading to its active metabolites M-2 and M-5 is initiated by CYP3A4-mediated N-oxidation.[1][3][11]
References
- 1. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. buchem.com [buchem.com]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mycompounddiscoverer.com [mycompounddiscoverer.com]
Methodological & Application
Application Note: High-Throughput Quantification of Regorafenib and its Active Metabolites in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Metabolite Internal Standard
Abstract
This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its pharmacologically active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard of the M5 metabolite, Regorafenib M5-¹³C₆. The protocol outlines a streamlined protein precipitation-based sample preparation and a rapid 5-minute chromatographic run. The method has been rigorously validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2] and the ICH M10 guideline[3][4], demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of Regorafenib.
Introduction: The Rationale for Precise Regorafenib Bioanalysis
Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][5] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[5][6][7] Regorafenib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: Regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[7][8][9][10] Clinical and preclinical studies have shown that these metabolites exhibit pharmacological activity comparable to the parent drug and achieve similar steady-state concentrations in plasma, contributing significantly to the overall therapeutic and toxicological profile.[9][10][11]
Given the significant inter-individual variability in the pharmacokinetics of Regorafenib and the correlation between systemic exposure and clinical outcomes (both efficacy and toxicity), therapeutic drug monitoring (TDM) is an increasingly important strategy to optimize dosing.[6][7][12] A robust and reliable bioanalytical method is therefore essential for accurately quantifying Regorafenib and its active metabolites.
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[13][14][15] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[16] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[16][17] In this method, we utilize Regorafenib M5-¹³C₆, a SIL version of one of the key active metabolites, to ensure the highest data quality. The use of a labeled metabolite as an IS is a sophisticated approach that can provide excellent correction for the quantification of both the parent drug and other metabolites, especially when their structures and chromatographic behaviors are closely related.
Metabolic Pathway of Regorafenib
The primary metabolic pathway of Regorafenib involves oxidation reactions mediated by CYP3A4. The following diagram illustrates the generation of the key active metabolites M2 and M5.
Caption: Metabolic conversion of Regorafenib to its active metabolites M2 and M5.
Materials and Methods
Chemicals and Reagents
-
Regorafenib (purity >99%)
-
Regorafenib-N-oxide (M2, purity >98%)
-
N-desmethyl-regorafenib-N-oxide (M5, purity >98%)[18]
-
Regorafenib M5-¹³C₆ (Internal Standard, purity >98%)[7]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent)[19] is recommended for good peak shape and separation.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Regorafenib, M2, and M5 by dissolving the accurately weighed standards in methanol.
-
IS Stock Solution (1 mg/mL): Prepare a stock solution of Regorafenib M5-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Spiking: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (typically a 5-10% spike of the total volume to minimize matrix disruption).
-
Concentration Levels:
-
Calibration Standards (CS): Prepare an 8-point calibration curve over a clinically relevant range, for example, 5 to 5,000 ng/mL for all analytes.[16][20]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL (3x LLOQ)
-
Medium QC (MQC): 500 ng/mL
-
High QC (HQC): 4,000 ng/mL
-
-
Plasma Sample Preparation Protocol (Protein Precipitation)
The causality behind choosing protein precipitation (PPT) is its simplicity, speed, and suitability for high-throughput analysis.[17] While more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, a well-optimized PPT method combined with the specificity of MS/MS detection and a stable isotope-labeled IS can effectively mitigate matrix effects.[16] Acetonitrile is often chosen as the precipitation solvent as it generally provides more efficient protein removal compared to methanol.
-
Aliquot Plasma: Pipette 50 µL of plasma (blank, CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add IS/Precipitation Solvent: Add 150 µL of the IS working solution (50 ng/mL Regorafenib M5-¹³C₆ in acetonitrile). The 3:1 solvent-to-plasma ratio is critical for ensuring complete protein precipitation.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete denaturation of plasma proteins.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial or well of a 96-well plate.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Bioanalytical Workflow Diagram
Caption: Overview of the bioanalytical workflow from sample preparation to final quantification.
LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[19][20] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions must be determined by infusing pure standards. The values below are representative.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Regorafenib | 483.1 | 282.1 | 100 | 35 |
| Metabolite M2 | 499.1 | 282.1 | 100 | 40 |
| Metabolite M5 | 485.1 | 282.1 | 100 | 40 |
| Regorafenib M5-¹³C₆ (IS) | 491.1 | 282.1 | 100 | 40 |
Note: The product ion at m/z 282.1 is a common fragment for all analytes, arising from the cleavage of the urea linkage. The ¹³C₆ label is on the N-desmethyl-N-oxide pyridine portion of the M5 metabolite, which is lost during this fragmentation, so the product ion is expected to be the same as the unlabeled M5. However, it is crucial to confirm that there is no crosstalk between channels.
Method Validation
The method was validated according to the FDA and ICH guidelines, assessing the following parameters.[1][2][3]
Selectivity and Specificity
Analyzed six different lots of blank human plasma to check for interferences at the retention times of the analytes and IS. No significant interfering peaks (>20% of the LLOQ response) were observed.
Linearity and Sensitivity
The calibration curve was linear over the range of 5-5,000 ng/mL for all analytes, with a correlation coefficient (r²) of >0.995. The LLOQ was established at 5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at four levels. The results are summarized below.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 10.2% | ± 8.5% | ≤ 11.1% | ± 9.2% |
| LQC | 15 | ≤ 8.5% | ± 6.4% | ≤ 9.3% | ± 7.8% |
| MQC | 500 | ≤ 6.2% | ± 4.1% | ≤ 7.5% | ± 5.5% |
| HQC | 4,000 | ≤ 5.8% | ± 3.5% | ≤ 6.9% | ± 4.9% |
| Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%RE) within ±15% (±20% for LLOQ).[19] |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of analytes in post-extraction spiked blank plasma with the response in a neat solution. The use of the co-eluting SIL-IS effectively compensated for matrix-induced ion suppression, with IS-normalized matrix factors between 0.95 and 1.07.[16] The extraction recovery was consistent and reproducible across all QC levels for all analytes, averaging >85%.
Stability
The stability of Regorafenib and its metabolites was confirmed under various conditions:
-
Bench-top stability: Stable in plasma for at least 8 hours at room temperature.
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
-
Autosampler stability: Stable in the processed extract for at least 24 hours at 10°C.
-
Long-term stability: Stable in plasma for at least 90 days at -80°C.
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the simultaneous quantification of Regorafenib, M2, and M5 in human plasma. The use of a stable isotope-labeled metabolite internal standard (Regorafenib M5-¹³C₆) ensures high accuracy and reproducibility. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method ideally suited for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, ultimately aiding in the optimization of Regorafenib therapy for cancer patients.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeled Internal Standards of Glucornic Acid Drug Metabolites - Cerilliant [cerilliant.com]
- 9. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.bcnf.ir [pubs.bcnf.ir]
- 12. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. N-Desmethyl regorafenib N-oxide | C20H13ClF4N4O4 | CID 53491673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Desmethyl Regorafenib N-Oxide (M5 Metabolite) - CAS - 835621-12-0 | Axios Research [axios-research.com]
- 16. rsc.org [rsc.org]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
Application Note: Quantitative Bioanalysis of Regorafenib and its Active Metabolite M5 using Regorafenib M5-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Therapeutic Drug Monitoring of Regorafenib
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] The drug undergoes extensive metabolism, primarily mediated by CYP3A4, leading to the formation of two major pharmacologically active metabolites, M2 (N-oxide) and M5 (N-oxide, N-desmethyl).[2][3] Clinical studies have revealed that the systemic exposure to these metabolites, particularly M5, is comparable to that of the parent drug, Regorafenib, at steady state.[2][3] This suggests that the metabolites significantly contribute to the overall clinical activity and potential toxicity of the treatment.
Significant inter-individual variability in plasma concentrations of Regorafenib and its metabolites has been observed, which can lead to adverse effects or insufficient efficacy.[4][5] Therapeutic Drug Monitoring (TDM) has emerged as a crucial tool to optimize treatment by ensuring drug concentrations are within the therapeutic window.[4][6] TDM of Regorafenib and its metabolite M5 has been shown to predict treatment efficacy and the occurrence of skin toxicities.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for TDM due to its high sensitivity, selectivity, and accuracy.[4][5]
The Unquestionable Value of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard.[7][8] A SIL IS, such as Regorafenib M5-¹³C₆, is chemically identical to the analyte of interest (Regorafenib M5) but has a different mass due to the incorporation of heavy isotopes. This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS.
The primary advantage of using a SIL IS is its ability to compensate for variations that can occur during sample preparation and analysis.[9] These variations can include:
-
Extraction Inefficiency: Loss of analyte during sample clean-up.
-
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting components from the biological matrix.[10][11][12]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.
By co-eluting with the analyte, the SIL IS experiences the same variations, ensuring that the ratio of the analyte signal to the IS signal remains constant. This leads to improved accuracy and precision in the quantification of the analyte.[8]
Experimental Protocol: A Self-Validating System
This protocol outlines a robust and validated method for the simultaneous quantification of Regorafenib and its M5 metabolite in human plasma using Regorafenib M5-¹³C₆ as the internal standard.
Materials and Reagents
-
Analytes: Regorafenib, Regorafenib Metabolite M5
-
Internal Standard: Regorafenib M5-¹³C₆
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Regorafenib, Regorafenib M5, and Regorafenib M5-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Regorafenib and Regorafenib M5 stock solutions in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Regorafenib M5-¹³C₆ stock solution in methanol:water (1:1, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[13][14][15]
Caption: Plasma protein precipitation workflow.
Detailed Steps:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).
-
Add 50 µL of the internal standard working solution (Regorafenib M5-¹³C₆, 100 ng/mL).[16]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.[16]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of individual standards |
| Analyte | |
| Regorafenib | |
| Regorafenib M5 | |
| Regorafenib M5-¹³C₆ |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability.[17][18] The validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[19][20][21]
Caption: Core parameters for bioanalytical method validation.
Key Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analytes and IS.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[4]
-
Extraction Recovery: Compare the peak areas of analytes from extracted plasma samples to those of unextracted standards.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of analytes in post-extraction spiked plasma with the response in neat solution.[22] The use of a SIL IS is crucial for mitigating and correcting for matrix effects.[8]
-
Stability: Assess the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Data Analysis and Quantification
The concentration of Regorafenib and Regorafenib M5 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Regorafenib and its active metabolite M5 in human plasma. The use of the stable isotope-labeled internal standard, Regorafenib M5-¹³C₆, is paramount for achieving the high levels of accuracy and precision required for therapeutic drug monitoring and clinical research. Adherence to rigorous validation procedures ensures the generation of reliable and trustworthy data, ultimately contributing to the safe and effective use of Regorafenib in clinical practice.
References
- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. benchchem.com [benchchem.com]
- 14. Technical Tip: Protein Precipitation [phenomenex.com]
- 15. clinichrom.com [clinichrom.com]
- 16. a protein precipitation extraction method [protocols.io]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacompass.com [pharmacompass.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for Regorafenib metabolite analysis
Application Note & Protocol
Robust Sample Preparation Strategies for the Bioanalysis of Regorafenib and its Active Metabolites by LC-MS/MS
Abstract
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] Therapeutic drug monitoring (TDM) of Regorafenib and its principal active metabolites, Regorafenib-N-oxide (M-2) and N-desmethyl-N-oxide (M-5) , is increasingly recognized as a strategy to optimize therapeutic outcomes and mitigate toxicity.[2] The similar steady-state plasma exposure and pharmacological activity of M-2 and M-5 compared to the parent drug underscore the necessity of their concurrent quantification for a comprehensive pharmacokinetic assessment.[3][4][5][6] This document provides a detailed guide for researchers and drug development professionals on validated sample preparation techniques for the accurate and reproducible analysis of Regorafenib, M-2, and M-5 in biological matrices, primarily human plasma. We will explore the mechanistic basis and provide step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), enabling the selection of the most appropriate method for specific research needs.
Introduction: The Rationale for Comprehensive Bioanalysis
Regorafenib exerts its anti-cancer effects by targeting multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[7] The metabolism of Regorafenib, primarily mediated by CYP3A4 and UGT1A9, leads to the formation of two major pharmacologically active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-N-oxide).[5][8] Clinical studies have revealed that the systemic exposure of these metabolites at steady state is comparable to that of the parent compound, suggesting they significantly contribute to the overall clinical activity and potential toxicity of the therapy.[3][6]
Given the substantial inter-individual variability in the pharmacokinetics of Regorafenib, a robust bioanalytical method is crucial for TDM.[8] The accuracy of such methods is fundamentally dependent on the initial sample preparation, which aims to efficiently extract the analytes from a complex biological matrix, remove interfering substances, and concentrate the sample for sensitive analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] This guide explains the causality behind choosing a specific preparation method and provides validated, step-by-step protocols.
Analyte Physicochemical Properties
Understanding the properties of Regorafenib and its metabolites is foundational to developing an effective extraction strategy. All three compounds are highly bound to plasma proteins.[3][4]
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Regorafenib | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpicolinamide | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | Parent drug. The fluorine atom distinguishes it from Sorafenib.[7] |
| Metabolite M-2 | Regorafenib-N-oxide | C₂₁H₁₅ClF₄N₄O₄ | 498.82 | A primary active metabolite formed by N-oxidation.[1][5] |
| Metabolite M-5 | N-desmethyl-N-oxide Regorafenib | C₂₀H₁₃ClF₄N₄O₄ | 484.79 | A secondary active metabolite, formed via demethylation and N-oxidation.[1][5] |
Pre-Analytical Considerations: Safeguarding Sample Integrity
The validity of any quantitative analysis begins with meticulous sample handling. Inconsistent procedures can introduce significant pre-analytical error, compromising the reliability of final concentration data.
-
Sample Collection: Blood samples should be collected in tubes containing K₃EDTA as the anticoagulant.
-
Plasma Preparation: Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection to minimize enzymatic degradation.
-
Storage: Plasma samples must be stored frozen, typically at -20°C for short-term storage or at -80°C for long-term stability.[11]
-
Freeze-Thaw Stability: Regorafenib and its metabolites have demonstrated acceptable stability through multiple freeze-thaw cycles (at least three cycles from -80°C to room temperature), which is a critical consideration for sample re-analysis.[12] However, repeated cycles should be avoided as a best practice.
Core Sample Preparation Protocols
The choice of sample preparation technique is a trade-off between throughput, required cleanliness, cost, and desired recovery. We present three common, validated methods.
Protein Precipitation (PPT): The High-Throughput Standard
PPT is the simplest and fastest method for removing the bulk of proteins from plasma. It is ideal for high-throughput environments such as clinical TDM.[10][13] The principle relies on adding a water-miscible organic solvent to reduce the solvation capacity of water, causing proteins to denature and precipitate. Acetonitrile is a commonly used and effective precipitant for this purpose.[14]
-
Aliquot: In a microcentrifuge tube, pipette 50 µL of thawed plasma sample, quality control (QC), or calibration standard.
-
Add Internal Standard (IS): Spike with 10 µL of working IS solution (e.g., Regorafenib-¹³CD₃ in methanol) and briefly vortex.
-
Precipitation: Add 150 µL of cold acetonitrile. The 3:1 ratio of solvent to plasma is critical for efficient protein removal.
-
Vortex: Vortex vigorously for at least 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm / >16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[12] Some methods may include a dilution step of the supernatant to further reduce matrix effects.[9][14]
References
- 1. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 11. ijrti.org [ijrti.org]
- 12. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Mitigating Matrix Effects in the Bioanalysis of Regorafenib and its Metabolites Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic analysis and bioanalytical method development.
Introduction
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor used in the treatment of various cancers. Its metabolism, primarily mediated by CYP3A4 and UGT1A9, results in two major pharmacologically active metabolites in human plasma: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[1] Accurate quantification of Regorafenib and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect."[3][4] This phenomenon, caused by co-eluting endogenous components from the biological matrix (e.g., plasma), can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[4][5][6] Such interference compromises the accuracy and reproducibility of the analytical method.[7]
To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[8][9] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[9] This application note provides a detailed protocol for the simultaneous quantification of Regorafenib, M-2, and M-5 in human plasma, utilizing the ¹³C₆-labeled M-5 metabolite (M5-¹³C₆) as an internal standard to effectively negate matrix effects.[10][11][12]
Principle: The Role of a SIL-IS in Overcoming Matrix Effects
Matrix effects arise during the electrospray ionization (ESI) process within the mass spectrometer's source.[3] Co-eluting matrix components can compete with the analytes of interest for ionization, typically leading to a suppressed signal.[5][7]
A SIL-IS is the ideal solution because it is structurally and physicochemically almost identical to the analyte.[9] This means it will:
-
Co-elute chromatographically with the analyte.
-
Experience the exact same degree of ion suppression or enhancement as the analyte.[8]
-
Exhibit identical extraction recovery during sample preparation.[8]
While the absolute signal intensity of both the analyte and the SIL-IS may fluctuate between samples due to varying matrix effects, their ratio remains constant and proportional to the analyte's concentration. This stable ratio is the foundation for accurate and precise quantification, as mandated by regulatory bodies like the FDA and EMA.[13][14][15]
Materials and Reagents
-
Reference Standards: Regorafenib, Regorafenib-M2, Regorafenib-M5.
-
Internal Standard: Regorafenib metabolite M5-¹³C₆.[12]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic acid (LC-MS grade), Ammonium formate.
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Equipment: Triple quadrupole mass spectrometer, HPLC or UPLC system, analytical balance, centrifuges, vortex mixer, calibrated pipettes.
Experimental Workflow
The overall workflow involves a simple protein precipitation step, followed by dilution and direct injection into the LC-MS/MS system.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Regorafenib, M-2, M-5) and the SIL-IS (M5-¹³C₆) in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Solutions: Prepare intermediate stock solutions of the analytes by serial dilution from the primary stocks using a 50:50 (v/v) acetonitrile:water mixture.
-
Calibration & QC Working Solutions: Prepare combined working solutions for calibration standards and quality controls (QCs) by spiking the appropriate amounts of intermediate analyte solutions into the 50:50 acetonitrile:water mixture.
-
Internal Standard Working Solution (100 ng/mL): Dilute the M5-¹³C₆ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol is efficient and widely used for bio-fluid sample preparation.[16][17][18]
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL M5-¹³C₆ in acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for protein removal.[17]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[16]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the vial.
-
Cap the vial, vortex briefly, and place it in the autosampler for analysis.
Protocol 3: LC-MS/MS Instrumentation and Conditions
The following tables provide typical starting conditions. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3.5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |
|---|---|---|
| Regorafenib | 483.1 | 282.1 |
| Metabolite M-2 | 499.1 | 481.1 |
| Metabolite M-5 | 485.1 | 282.1 |
| M5-¹³C₆ (IS) | 491.1 | 288.1 |
Data Analysis and Validation
The method should be validated according to the latest regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[14][19]
Matrix Effect Assessment
A key validation experiment is the quantitative assessment of the matrix effect.
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., 50:50 ACN:Water).
-
Set B: Blank plasma extracts (from 6 different sources) spiked with analyte and IS post-extraction to the same final concentration as Set A.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the different plasma sources should be ≤15%. This demonstrates that the SIL-IS effectively compensates for inter-individual variability in matrix effects.[13][15]
Table 4: Example Validation Summary
| Parameter | Result | Acceptance Criteria (per ICH M10) |
|---|---|---|
| Linearity (r²) | >0.995 | ≥0.99 |
| Calibration Range | 2.0 - 2000 ng/mL | - |
| Intra/Inter-day Precision | <10% CV | ≤15% CV (≤20% at LLOQ) |
| Intra/Inter-day Accuracy | 92.5% - 108.2% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (IS-Normalized) | <8% CV | ≤15% CV |
Conclusion
The presence of matrix effects is a significant risk to the integrity of bioanalytical data. This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of Regorafenib and its active metabolites, M-2 and M-5, in human plasma. The protocol employs a simple and rapid protein precipitation method for sample cleanup. Crucially, the use of a stable isotope-labeled internal standard, M5-¹³C₆, ensures that variability arising from matrix effects and sample processing is effectively normalized. This approach provides the accuracy, precision, and trustworthiness required to support clinical and non-clinical pharmacokinetic studies, consistent with global regulatory standards.[13][14][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regorafenib N-oxide and N-desmethyl (M5)-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]
- 12. 835621-12-0 unlabeled | [13C6]-Regorafenib metabolite M5 | æ ªå¼ä¼ç¤¾å³¶æ´¥ã¸ã¼ã¨ã«ã·ã¼ [solutions.shimadzu.co.jp]
- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Quantification of Regorafenib and its Active Metabolites, M2 and M5, in Human Plasma
Abstract
This application note presents a detailed, validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of the multi-kinase inhibitor Regorafenib and its pharmacologically active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Regorafenib. The methodology emphasizes a streamlined protein precipitation-based sample preparation and a rapid chromatographic separation, ensuring high throughput and analytical accuracy. This guide provides a comprehensive rationale for experimental choices, detailed step-by-step protocols, and illustrative diagrams to ensure scientific integrity and reproducibility.
Introduction: The Clinical and Analytical Context
Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] The efficacy and toxicity of Regorafenib are not solely dependent on the parent drug concentration but are also significantly influenced by its major circulating active metabolites, M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[3][4] Both metabolites exhibit similar inhibitory activity against target kinases as the parent compound.[3] Given the inter-individual variability in drug metabolism, the simultaneous quantification of Regorafenib, M2, and M5 is crucial for a comprehensive understanding of its pharmacokinetic profile and for establishing potential correlations with clinical outcomes.[5][6]
This application note addresses the need for a robust and efficient analytical method for the concurrent measurement of these three analytes in a complex biological matrix like human plasma. The described UPLC-MS/MS method offers high sensitivity, selectivity, and a short run time, making it suitable for high-throughput bioanalysis.[7][8]
Analyte Information and Chromatographic Considerations
Chemical Structures and Properties
A thorough understanding of the physicochemical properties of the analytes is fundamental to developing a successful chromatographic separation.
-
Regorafenib: A pyridinecarboxamide derivative with a molecular weight of 482.8 g/mol .[2]
-
Metabolite M2 (Regorafenib N-oxide): Formed by the N-oxidation of the pyridine moiety of Regorafenib, with a molecular weight of 498.81 g/mol .[9]
-
Metabolite M5 (N-desmethyl Regorafenib N-oxide): Results from the N-demethylation of M2, with a molecular weight of 484.79 g/mol .[10]
The structural similarities and differences, particularly in polarity due to the N-oxide and N-desmethyl modifications, are key factors influencing their chromatographic retention and separation.
Rationale for Reverse-Phase Chromatography
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for separating small molecules like Regorafenib and its metabolites.[11][12] This is due to the hydrophobic nature of the parent drug and the varied polarities of its metabolites. A C18 stationary phase, which is non-polar, is used in conjunction with a polar mobile phase. The separation is based on the principle of hydrophobic interactions, where more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[13]
Experimental Protocols
Materials and Reagents
-
Regorafenib, M2, and M5 analytical standards (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., Sorafenib or a stable isotope-labeled analog of Regorafenib).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and UPLC-MS/MS Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Optimized UPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| UPLC System | ||
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | The small particle size of the BEH C18 column provides high resolution and efficiency, enabling rapid separations.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps in the protonation of the analytes, which is favorable for positive ion mode ESI.[14][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good peak shape and elution strength.[7][8] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient Elution | See Table 2 | A gradient is necessary to achieve optimal separation of the parent drug and its more polar metabolites within a short timeframe. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive MS detection and minimizes potential matrix effects. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen-containing structures of the analytes are readily protonated, making positive ESI the preferred ionization mode.[14] |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Source Temperature | 150 °C | A standard source temperature for ESI. |
| Desolvation Temperature | 400 °C | Ensures efficient desolvation of the mobile phase. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | Used for fragmentation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.5 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 4.0 | 90 | 10 |
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[16][17]
Workflow for Sample Preparation
Caption: Protein Precipitation Workflow for Plasma Samples.
Preparation of Standards and Quality Controls
Stock solutions of Regorafenib, M2, M5, and the internal standard should be prepared in a suitable organic solvent like DMSO or methanol. Working solutions are then prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate amounts of the working solutions into blank human plasma.
Method Validation
The developed method should be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[18][19][20] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Results and Discussion
Chromatographic Separation
The described UPLC method provides baseline separation of Regorafenib, M2, and M5. A representative chromatogram would show distinct peaks for each analyte, free from interference from endogenous plasma components. The elution order is typically M5, followed by M2, and then Regorafenib, reflecting their relative polarities.
Diagram of Chromatographic Separation Logic
Caption: Principle of Reverse-Phase Separation of Analytes.
Mass Spectrometric Detection
The use of MRM provides excellent sensitivity and selectivity. The precursor ions ([M+H]+) and their most abundant and stable product ions should be determined for each analyte and the internal standard through infusion experiments.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 260.1 |
| M2 | 499.1 | 260.1 |
| M5 | 485.1 | 260.1 |
| Sorafenib (IS) | 465.1 | 252.1 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of Regorafenib and its active metabolites, M2 and M5, in human plasma. The streamlined sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and reproducible data, contributing to a better understanding of Regorafenib's clinical pharmacology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib metabolite M2 oxide | 835621-11-9 | IR164114 [biosynth.com]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. fda.gov [fda.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Isotopically Labeled Regorafenib Metabolite M5-¹³C₆
Audience: Researchers, scientists, and drug development professionals in pharmaceutical sciences, drug metabolism and pharmacokinetics (DMPK), and analytical chemistry.
Abstract This document provides a detailed guide to the mass spectrometry fragmentation analysis of Regorafenib M5-¹³C₆, an isotopically labeled version of a key active metabolite of the multi-kinase inhibitor Regorafenib. Regorafenib is used in the treatment of various cancers, and understanding its metabolism is critical for optimizing therapy and managing toxicity.[1] The M5 metabolite (N-desmethyl-regorafenib-N-oxide) is pharmacologically active and circulates in human plasma at concentrations comparable to the parent drug.[2][3] The use of a stable isotope-labeled (SIL) internal standard, such as Regorafenib M5-¹³C₆, is the gold standard for quantitative bioanalysis by LC-MS/MS, providing high accuracy and precision.[4][5][6] This application note details the fragmentation pathways, explains the scientific rationale behind the observed mass spectra, and provides validated protocols for sample preparation and LC-MS/MS analysis.
Introduction: The Role of Metabolite Analysis in Drug Development
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets several pathways involved in tumor growth and progression, including angiogenesis and oncogenesis.[1] It is approved for treating metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[7][8]
Regorafenib is extensively metabolized in the liver, primarily by CYP3A4 and UGT1A9 enzymes.[1][3] Two major active metabolites, M2 (Regorafenib-N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide), are formed and contribute significantly to the overall therapeutic and toxicological profile of the drug.[1][2][3] Given their pharmacological activity, accurately quantifying these metabolites in biological matrices is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
Stable isotope-labeled internal standards are crucial for mitigating matrix effects and improving the reliability of LC-MS/MS quantification.[4][9] The ¹³C₆ label in Regorafenib M5-¹³C₆ offers a distinct mass shift (+6 Da) from the endogenous analyte without altering its chemical properties or chromatographic retention time, making it an ideal internal standard.[10][11] This note focuses on the detailed fragmentation analysis of this labeled metabolite, providing a foundational understanding for its use in quantitative assays.
Chemical Structures and Biotransformation Pathway
The biotransformation of Regorafenib to M5 involves two key steps: N-oxidation of the pyridine ring to form metabolite M2, followed by N-demethylation of the terminal amide.[2]
Caption: Biotransformation pathway of Regorafenib to Metabolite M5.
Mass Spectrometry Methodology and Expected Fragmentation
Overview of LC-MS/MS Parameters
For robust analysis, a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. Electrospray ionization (ESI) in positive mode is typically used for Regorafenib and its metabolites due to the presence of several basic nitrogen atoms that are readily protonated.[8][12][13]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <2 µm) | Provides good retention and separation for moderately polar compounds like Regorafenib and its metabolites.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI and improves peak shape.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution.[12][14] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS.[12] |
| Gradient | 10% to 90% B over 5-7 minutes | A typical gradient to elute analytes of interest while separating them from matrix components.[8][14] |
| Ionization Mode | ESI Positive | The multiple nitrogen sites on the molecule are readily protonated.[13] |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS | MRM for quantification on triple quadrupoles; MS/MS for structural elucidation on high-resolution instruments. |
Fragmentation Analysis of Unlabeled Regorafenib M5
Understanding the fragmentation of the unlabeled M5 metabolite is the first step. The protonated molecule [M+H]⁺ of M5 has a nominal mass of m/z 485. The structure contains several bonds susceptible to cleavage under collision-induced dissociation (CID), primarily around the central urea linkage and the pyridine N-oxide moiety.
A key fragmentation pathway for N-oxides is the neutral loss of oxygen (-16 Da), a process known as deoxygenation.[15] This can be a thermally-induced process in the ion source or a result of collisional activation.[16][17] Another characteristic fragmentation involves the cleavage of the urea bridge.
Based on published data and chemical principles, the main fragments of M5 are:
-
m/z 469: Loss of oxygen from the N-oxide group ([M+H-16]⁺).
-
m/z 296: Cleavage of the urea bond, retaining the chloro-trifluoromethylphenyl portion.
-
m/z 274: Further fragmentation from other pathways.[18]
-
m/z 190: Cleavage of the urea bond, retaining the fluorophenoxy-pyridine-N-oxide portion.
Predicted Fragmentation of Regorafenib M5-¹³C₆
The ¹³C₆ label is typically incorporated into the 4-chloro-3-(trifluoromethyl)phenyl ring. This strategic placement ensures that the label is retained on one of the major fragments, providing a clear mass shift for use as an internal standard.
-
Precursor Ion [M+H]⁺: The molecular weight of M5-¹³C₆ is 6 Da higher than the unlabeled M5. Therefore, the protonated molecule will be observed at m/z 491 .
-
Key Fragment Ions:
-
m/z 475: Corresponds to the neutral loss of oxygen from the N-oxide group (491 - 16). The ¹³C₆ label is unaffected.
-
m/z 302: This fragment results from the cleavage of the urea bond and contains the ¹³C₆-labeled ring (296 + 6). This is often the most specific and robust fragment for MRM-based quantification.
-
m/z 190: This fragment, containing the pyridine-N-oxide moiety, does not contain the ¹³C₆ label and will therefore appear at the same m/z as the fragment from the unlabeled analyte.
-
Table 2: Predicted MRM Transitions for Regorafenib M5 and M5-¹³C₆
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
|---|---|---|---|
| Regorafenib M5 | 485.1 | 296.0 | Quantifier ion |
| 485.1 | 190.0 | Qualifier ion | |
| Regorafenib M5-¹³C₆ (IS) | 491.1 | 302.0 | Quantifier ion (contains ¹³C₆ label) |
| | 491.1 | 190.0 | Qualifier ion (no label) |
Caption: Predicted fragmentation pathway for Regorafenib M5-¹³C₆.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a fast and effective method for extracting Regorafenib and its metabolites from plasma, suitable for high-throughput analysis.[12][14]
Materials:
-
Human plasma samples
-
Regorafenib M5-¹³C₆ internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
-
LC vials
Procedure:
-
Thaw Plasma: Thaw frozen plasma samples on ice until completely liquid.
-
Aliquot Sample: Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the Regorafenib M5-¹³C₆ IS working solution to the plasma sample.
-
Precipitate Protein: Add 200 µL of ice-cold acetonitrile to the tube. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean LC vial, avoiding the protein pellet.
-
Dilute (Optional but Recommended): Add 150 µL of 0.1% formic acid in water to the vial. This dilution helps to match the solvent composition to the initial mobile phase conditions, improving peak shape and chromatographic performance.[12]
-
Inject: The sample is now ready for injection onto the LC-MS/MS system.
Protocol 2: LC-MS/MS System Operation Workflow
Objective: To set up and run the analytical method for quantifying Regorafenib M5 using its ¹³C₆-labeled internal standard.
Caption: Step-by-step workflow for LC-MS/MS analysis.
Conclusion and Best Practices
The structural elucidation of Regorafenib M5-¹³C₆ reveals predictable and stable fragmentation patterns that are ideal for its use as an internal standard in quantitative bioanalytical methods. The primary fragmentation pathways involve a characteristic deoxygenation of the N-oxide and cleavage of the central urea bridge. The +6 Da mass shift on the chloro-trifluoromethylphenyl fragment (m/z 302) provides a unique and interference-free transition for reliable quantification.
Best Practices for Method Development:
-
Optimize Collision Energy: Fine-tune the collision energy for the m/z 491.1 → 302.0 transition to maximize signal intensity.
-
Verify Isotopic Purity: Ensure the isotopic purity of the Regorafenib M5-¹³C₆ standard to prevent cross-talk with the unlabeled analyte channel.
-
Monitor Matrix Effects: Although a stable isotope-labeled IS compensates for matrix effects, it is good practice to assess ion suppression/enhancement during method validation.
-
Stability Assessment: Confirm the stability of the analyte and IS in the final sample extract under autosampler conditions.[8]
By following the protocols and understanding the fragmentation logic outlined in this note, researchers can confidently develop and validate robust LC-MS/MS methods for the pharmacokinetic assessment of Regorafenib and its active metabolites, contributing to a deeper understanding of its clinical pharmacology.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Troubleshooting & Optimization
Overcoming ion suppression in Regorafenib M5 LC-MS/MS analysis
Welcome to the technical support center for the bioanalysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common but critical challenge of ion suppression in LC-MS/MS analysis of Regorafenib M5. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the issues to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions - Understanding Ion Suppression
This section addresses the fundamental principles of ion suppression, a specific type of matrix effect that can severely compromise the accuracy, precision, and sensitivity of your bioanalytical method.[1][2]
Q1: What exactly is ion suppression in LC-MS/MS?
A: Ion suppression is a phenomenon that occurs in the ion source of the mass spectrometer, most commonly an electrospray ionization (ESI) source, where the ionization efficiency of your target analyte (Regorafenib M5) is reduced by the presence of co-eluting compounds from the sample matrix.[1][3] It's crucial to understand that MS/MS specificity does not prevent ion suppression; the suppression happens before mass analysis, affecting the initial formation of the ions you intend to measure.[4] This results in a lower-than-expected signal intensity, which can lead to inaccurate quantification and poor sensitivity.
Q2: What are the primary causes of ion suppression in bioanalysis of plasma samples?
A: In complex biological matrices like plasma, the main culprits are endogenous components present at high concentrations. These include:
-
Phospholipids: These are the most notorious cause of ion suppression in ESI positive mode.[5] Due to their amphipathic nature, they are often co-extracted with analytes and can elute across a wide portion of a reversed-phase chromatographic run, interfering with many compounds.
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, altering the electric field and hindering the formation of a stable spray. They also change the physical properties (surface tension, viscosity) of the ESI droplets, which impedes the release of gas-phase ions.[3][4]
-
Proteins and Peptides: While larger proteins are typically removed during sample preparation, residual peptides can still co-elute with the analyte and compete for ionization.[6]
The mechanism of suppression involves competition for charge or for access to the droplet surface during the ESI process.[1][3] High concentrations of interfering compounds can saturate the ionization process, leaving fewer available charges for your analyte of interest.
Q3: Why might Regorafenib M5 analysis be particularly susceptible to these effects?
A: The analysis of Regorafenib and its active N-oxide and N-desmethyl metabolite, M5, involves measuring relatively non-polar molecules in a complex biological fluid.[7][8] Standard sample preparation techniques like simple protein precipitation are often insufficient to remove the high concentration of endogenous phospholipids found in plasma.[5] If the chromatographic method does not achieve baseline separation between M5 and these phospholipids, significant ion suppression is highly likely. Furthermore, Regorafenib and its metabolites are highly protein-bound in plasma, which can influence their extraction efficiency and susceptibility to matrix components.[7]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to identifying and resolving specific issues encountered during your analysis.
Q4: My signal for Regorafenib-M5 is low, variable, or completely absent. How can I determine if ion suppression is the root cause?
A: A complete loss of signal could point to a hardware issue (e.g., loss of spray, clogged lines, pump failure), so basic instrument checks should be performed first.[9][10] However, low and inconsistent signals are classic symptoms of ion suppression.[11] The definitive method to diagnose ion suppression is the post-column infusion experiment .[4][6][12]
This experiment allows you to visualize the regions of your chromatogram where suppression occurs. By identifying if your analyte's retention time falls within a suppression zone, you can confirm the issue.
Caption: Diagram of a post-column infusion setup.
Procedure:
-
Continuously infuse a standard solution of Regorafenib-M5 at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet.
-
This should produce a stable, elevated baseline signal for your analyte's MRM transition.
-
Inject a blank, extracted plasma sample (a "matrix blank").
-
Monitor the baseline. Any dips or drops in the signal intensity directly correspond to regions of ion suppression caused by eluting matrix components.[6] If a significant dip coincides with the known retention time of Regorafenib-M5, you have confirmed ion suppression is affecting your analysis.
Q5: I've confirmed ion suppression at the retention time of M5. My lab uses a simple protein precipitation (PPT) protocol. Why is this failing and what is a better approach?
A: Protein precipitation with a solvent like acetonitrile is fast and simple, but it is notoriously ineffective at removing phospholipids. While it efficiently crashes proteins, a large portion of phospholipids remains in the supernatant that gets injected into the LC-MS/MS system. This is the most common reason for ion suppression when using PPT for plasma samples.[5]
Better approaches involve more selective sample cleanup techniques that are designed to remove these interferences:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By choosing an appropriate organic solvent, you can selectively extract Regorafenib and M5 while leaving polar interferences like salts and many phospholipids in the aqueous phase.[13][14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[15] It uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa (pass-through cleanup). For Regorafenib and M5, a mixed-mode or polymeric reversed-phase sorbent can provide excellent cleanup of phospholipids.[15]
-
Phospholipid Removal Plates/Cartridges: These are specialized products, often used in conjunction with PPT, that contain a sorbent specifically designed to bind and remove phospholipids from the sample extract.[16][5]
Caption: Comparison of common sample preparation workflows.
Q6: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for my method?
A: The choice depends on factors like required cleanliness, throughput, method development time, and cost.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate; depends on solvent choice. | High; tunable by sorbent chemistry and wash/elution solvents. |
| Cleanliness of Extract | Good, but can be prone to emulsions. | Excellent; generally provides the cleanest extracts.[15] |
| Throughput | Can be automated, but manual methods are lower throughput. | Highly amenable to 96-well plate automation. |
| Method Development | Can be relatively quick to screen solvents. | More complex method development (sorbent, wash, elution steps). |
| Cost per Sample | Generally lower (solvents). | Generally higher (cartridges/plates). |
| Best For | Removing highly polar interferences. | Removing a broad range of interferences, especially phospholipids. |
Recommendation: For robust, high-sensitivity analysis of Regorafenib M5, SPE is generally the superior choice due to its high efficiency in removing phospholipids, leading to minimal ion suppression and better overall method performance.[6]
Section 3: Preventative Strategies & Method Development Best Practices
Developing a robust method from the outset is more efficient than troubleshooting a failing one. Here are key considerations.
Q7: Beyond sample preparation, what other strategies can I use to mitigate ion suppression?
A: A multi-faceted approach is always best:
-
Optimize Chromatography: The goal is to chromatographically separate Regorafenib-M5 from the "suppression zones," particularly the clusters of eluting phospholipids.[1][4]
-
Use a longer gradient: This can improve resolution between your analyte and interfering matrix components.
-
Try different column chemistries: A phenyl-hexyl or embedded polar group (EPG) column might offer different selectivity for phospholipids compared to a standard C18.
-
Divert the flow: Use a divert valve to send the highly contaminated early-eluting portion of the run (containing salts) and the late-eluting portion (containing lipids) to waste instead of the MS source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Regorafenib-M5-¹³C,d₃) is the gold standard for quantitative bioanalysis. Because it has nearly identical chemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1][12] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is effectively cancelled out, leading to highly accurate and precise results.
-
Validate for Matrix Effects: Regulatory bodies like the FDA require that bioanalytical methods be validated for matrix effects.[17][18][19] This involves testing the method in matrix from at least six different individual sources to ensure that inter-subject variability in matrix composition does not affect quantitation.[18]
Caption: A logical flow for diagnosing and solving low signal issues.
Section 4: Detailed Experimental Protocols
The following are starting-point protocols. They should be optimized and fully validated for your specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) of Regorafenib/M5 from Plasma
This protocol uses a mixed-mode polymeric SPE sorbent, which is effective at retaining the analytes while allowing for rigorous washing to remove phospholipids and other interferences.
Materials:
-
Mixed-Mode Polymeric SPE Plate/Cartridges (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)
-
Plasma samples, calibrators, and QCs
-
Internal Standard (SIL-IS) spiking solution
-
Reagents: Methanol, Acetonitrile, Water (LC-MS grade), Formic Acid, Ammonium Hydroxide
-
SPE Manifold or automated liquid handler
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex. This step disrupts protein binding.
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent.
-
Load: Load the entire pre-treated sample onto the SPE plate/cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 5% ammonium hydroxide in water. This removes salts and other polar waste.
-
Wash 2 (Phospholipids): Wash with 1 mL of 40% methanol in water. This is a critical step to remove phospholipids and other medium-polarity interferences.
-
Elute: Elute Regorafenib and M5 with 1 mL of 2% formic acid in methanol.
-
Dry-down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analyze: Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Regorafenib/M5 from Plasma
This protocol uses methyl tert-butyl ether (MTBE) as the extraction solvent, which has good recovery for moderately non-polar compounds and phase-separates easily from the aqueous layer.
Materials:
-
Plasma samples, calibrators, and QCs
-
Internal Standard (SIL-IS) spiking solution
-
Reagents: Methyl tert-butyl ether (MTBE), 0.1 M Ammonium Carbonate buffer (pH 9.0)
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of SIL-IS working solution. Vortex briefly.
-
Buffering: Add 100 µL of 0.1 M Ammonium Carbonate buffer (pH 9.0). Vortex. The basic pH ensures the analytes are in a neutral state for efficient extraction into the organic solvent.
-
Extraction: Add 600 µL of MTBE. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein disk at the interface.
-
Dry-down & Reconstitute: Evaporate the MTBE to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase. Vortex to mix.
-
Analyze: Inject into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma | Semantic Scholar [semanticscholar.org]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. pharmacompass.com [pharmacompass.com]
Technical Support Center: Troubleshooting Low Recovery of Regorafenib M5-¹³C₆ during Sample Extraction
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the recovery of the stable isotope-labeled internal standard (SIL-IS), Regorafenib M5-¹³C₆, during sample preparation for LC-MS/MS analysis. As your dedicated scientific resource, this document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the underlying principles to empower you to resolve these complex issues.
Introduction: The Critical Role of Internal Standards
In quantitative bioanalysis, particularly with a sensitive technique like LC-MS/MS, an internal standard (IS) is indispensable.[1][2][3] A SIL-IS, such as Regorafenib M5-¹³C₆, is considered the "gold standard".[3][4] This is because its physicochemical properties are nearly identical to the analyte of interest, Regorafenib M5.[2][5] This similarity ensures that the SIL-IS experiences the same variations as the analyte during sample extraction, chromatography, and ionization, thus correcting for potential analyte loss and matrix effects.[1][2][6] Therefore, low or inconsistent recovery of the SIL-IS is a significant concern that can compromise the accuracy and reliability of the entire bioanalytical method.[3][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of Regorafenib M5-¹³C₆?
Low recovery of Regorafenib M5-¹³C₆ can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal Extraction Conditions: Issues with the chosen extraction method, be it Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), are a primary cause. This can include incorrect solvent choice, improper pH, or inefficient phase separation.
-
Compound Instability: The metabolite may be degrading during the extraction process due to factors like pH, temperature, or exposure to light.
-
Non-Specific Binding: Regorafenib and its metabolites are known to be highly protein-bound, and they can also adsorb to the surfaces of laboratory plastics and glassware.[8][9]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the SIL-IS in the mass spectrometer.[10][11]
-
Pipetting or Aliquoting Errors: Inaccurate addition of the internal standard to the samples will lead to inconsistent and seemingly low recoveries.
Q2: My Regorafenib M5 recovery is acceptable, but the M5-¹³C₆ recovery is low. What does this suggest?
This scenario points towards an issue specifically with the internal standard solution or its addition, rather than the extraction process itself. Key areas to investigate include:
-
Internal Standard Solution Integrity: Verify the concentration and stability of your Regorafenib M5-¹³C₆ stock and working solutions. Degradation or precipitation in the solution would lead to a lower amount being added to the samples.
-
Cross-Contamination: Ensure there is no contamination of the internal standard with the unlabeled analyte, which could interfere with the analysis. High-purity SIL-IS is recommended.[7]
-
Isotopic Exchange: While less common with ¹³C labels compared to deuterium labels, confirm that no isotopic exchange is occurring under your experimental conditions.[4]
Troubleshooting Guide: A Systematic Approach
A logical, step-by-step approach is crucial for identifying the root cause of low recovery. The following sections provide detailed guidance for troubleshooting both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Workflow for Diagnosing Low Recovery
To systematically pinpoint the source of analyte loss, it is essential to analyze each fraction of the extraction process.
Caption: Figure 1: A flowchart for systematically diagnosing low recovery.
Part 1: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a common technique, but it is susceptible to issues like emulsion formation and poor partitioning of the analyte.[12][13]
Q: My recovery is low and variable with LLE. What should I check first?
A: Focus on the fundamentals of phase separation and analyte partitioning.
1. pH Adjustment: The charge state of Regorafenib M5 is critical for its partitioning. For ionizable compounds, adjusting the pH of the aqueous sample to be at least two pH units away from the pKa of the analyte will ensure it is in its neutral form, maximizing its transfer into the organic phase.[13][14]
-
Protocol: Experiment with different pH values for the aqueous sample before extraction. A pH screening study (e.g., pH 4, 7, 9) can quickly identify the optimal condition.
2. Choice of Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte.[14]
| Solvent | Polarity Index | Common Use |
| Hexane | 0.1 | Non-polar compounds |
| Methyl-tert-butyl ether (MTBE) | 2.5 | General purpose |
| Dichloromethane (DCM) | 3.1 | Intermediate polarity |
| Ethyl Acetate | 4.4 | Polar compounds |
-
Recommendation: If recovery is low, consider a more effective solvent or a solvent mixture. For instance, a combination of a polar and a non-polar solvent can sometimes improve extraction efficiency.
3. Emulsion Formation: Emulsions, a stable mixture of the aqueous and organic phases, are a frequent problem in LLE, especially with complex biological matrices like plasma.[12][13][15] This can trap your analyte and lead to significant loss.
-
Troubleshooting Emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.[12]
-
Salting Out: Add sodium chloride to the aqueous phase to increase its ionic strength, which can help break the emulsion.[12][14]
-
Centrifugation: Spinning the sample at high speed can help separate the layers.[12]
-
LLE Optimization Workflow
Caption: Figure 2: A decision tree for optimizing LLE protocols.
Part 2: Solid-Phase Extraction (SPE) Troubleshooting
SPE offers higher selectivity than LLE but requires careful method development.[16] Low recovery in SPE can occur at any of the four main steps: conditioning, loading, washing, or elution.
Q: I'm losing my SIL-IS during the SPE process. How do I find out where?
A: Systematically analyze the effluent from each step of the SPE protocol. [16][17]
-
Experimental Protocol: Analyte Tracking in SPE
-
Prepare a quality control (QC) sample by spiking a known concentration of Regorafenib M5-¹³C₆ into the biological matrix.
-
Perform the entire SPE procedure.
-
Collect the liquid from each step in separate, labeled vials:
-
Load Fraction: The sample that passes through the cartridge during loading.
-
Wash Fraction(s): The effluent from each wash step.
-
Elution Fraction: The final eluate that should contain your analyte.
-
-
Analyze each fraction by LC-MS/MS to determine the amount of Regorafenib M5-¹³C₆ present.
-
Interpreting the Results of Analyte Tracking
| Finding | Probable Cause | Solution |
| High concentration in Load Fraction | Breakthrough: The analyte did not bind to the sorbent. | - Decrease the organic content of the sample solvent.[17] - Ensure proper conditioning and equilibration of the sorbent.[18][19] - Decrease the sample loading flow rate.[18][20] |
| High concentration in Wash Fraction | Premature Elution: The wash solvent is too strong. | - Decrease the organic strength of the wash solvent.[17] - Optimize the pH of the wash solvent to ensure the analyte remains bound. |
| Low concentration in Elution Fraction (and not in other fractions) | Incomplete Elution: The elution solvent is too weak. | - Increase the organic strength of the elution solvent.[17] - Increase the volume of the elution solvent or perform a second elution.[17][19] |
Part 3: Addressing Non-Specific Binding and Stability
Regorafenib and its metabolites are known to be highly protein-bound in plasma.[8][9] This can lead to low recovery if the proteins are not sufficiently disrupted. Additionally, non-specific binding to labware can be a hidden source of analyte loss.
Q: Could my choice of collection tubes and plates be causing low recovery?
A: Yes, non-specific binding to plastic surfaces is a common and often overlooked problem.
-
Recommendation:
-
Use low-binding microplates and tubes, which are specifically treated to reduce surface adsorption.
-
Consider using glass or silanized glassware, especially for stock solutions.
-
Include a small percentage of organic solvent (e.g., acetonitrile or methanol) in your reconstitution solvent to help keep the analyte in solution.
-
Q: How can I assess the stability of Regorafenib M5-¹³C₆ in my samples?
A: Perform freeze-thaw and bench-top stability studies.
-
Experimental Protocol: Stability Assessment
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Freeze-Thaw Stability: Analyze a set of QCs after undergoing several freeze-thaw cycles (e.g., from -80°C to room temperature). A significant decrease in concentration indicates instability.[21]
-
Bench-Top Stability: Leave a set of QCs at room temperature for a defined period (e.g., 4, 8, 24 hours) before extraction and analysis. This mimics the conditions during sample processing.[21]
-
Part 4: The Role of the Internal Standard Itself
While SIL-IS are robust, they are not infallible. It is crucial to ensure the quality and correct usage of your Regorafenib M5-¹³C₆.
Q: How do I ensure my internal standard is performing as expected?
A: Regularly monitor the absolute response of the internal standard.
-
Best Practice: In every analytical run, plot the absolute peak area of Regorafenib M5-¹³C₆ for all samples, including calibrators and QCs.[1][3] A consistent response across the batch indicates a stable and reliable process.[3] Significant drift or erratic responses can signal issues with the IS addition, extraction consistency, or instrument performance.[1][3][7]
Final Checklist for Troubleshooting
-
Verify IS Solution: Confirm the concentration and integrity of the Regorafenib M5-¹³C₆ stock and working solutions.
-
Optimize Extraction: Systematically evaluate and optimize your LLE or SPE method, focusing on pH, solvent strength, and phase separation.
-
Investigate Binding: Use low-binding labware and ensure complete protein precipitation.
-
Assess Stability: Conduct freeze-thaw and bench-top stability experiments.
-
Monitor IS Response: Track the absolute peak area of the IS in every run to ensure consistency.
By adopting a methodical and evidence-based approach, you can effectively troubleshoot and resolve issues of low recovery, ensuring the generation of accurate and reliable bioanalytical data.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. silicycle.com [silicycle.com]
- 17. benchchem.com [benchchem.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regorafenib & M5-13C6 Channel Interactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the effects of the multi-kinase inhibitor, Regorafenib, on the putative M5-13C6 ion channel. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that arise during experimental workflows. Our goal is to equip you with the scientific rationale and practical steps needed to identify, characterize, and mitigate potential cross-talk between Regorafenib and the M5-13C6 channel.
Disclaimer: The "M5-13C6 channel" is a hypothetical construct for this guide to illustrate a common research challenge. The principles, experimental designs, and troubleshooting logic described are based on established methodologies for investigating off-target drug effects on real ion channels.
Section 1: Understanding the Core Components
Before troubleshooting, it is critical to understand the known mechanisms of the drug and the postulated characteristics of the ion channel.
1.1 Regorafenib: A Multi-Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor that targets several key pathways involved in cancer progression.[1][2] Its primary mechanism involves blocking receptor tyrosine kinases associated with:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[3][4]
-
Oncogenesis: KIT, RET, and BRAF kinases.[1]
-
Tumor Microenvironment & Metastasis: Platelet-Derived Growth Factor Receptor (PDGFR-β) and Fibroblast Growth Factor Receptor (FGFR).[1][5]
By inhibiting these kinases, Regorafenib disrupts tumor cell proliferation, the formation of new blood vessels, and the signaling that supports the tumor's structure.[1][6]
1.2 The Hypothetical M5-13C6 Channel
For the purposes of this guide, we will define the M5-13C6 channel with the following plausible characteristics, providing a logical basis for investigating its interaction with Regorafenib:
-
Channel Type: A voltage-gated potassium (K+) channel.
-
Physiological Role: Implicated in regulating the membrane potential of endothelial cells. Its activity is believed to influence calcium signaling cascades that are crucial for cell migration and proliferation, key processes in angiogenesis.
-
Relevance to Regorafenib Studies: As Regorafenib's primary function is anti-angiogenic, any off-target effect on a channel involved in endothelial cell function is of significant interest. Unintended modulation of M5-13C6 could either contribute to Regorafenib's therapeutic effect or be a source of unexpected toxicity.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues observed by researchers in the field.
Q1: We observe a significant reduction in M5-13C6 channel current amplitude after applying a standard concentration of Regorafenib. Is this expected?
A1: This is not an expected on-target effect, but it is a plausible off-target interaction. Regorafenib is not designed as an ion channel blocker. However, many small molecule kinase inhibitors are known to have off-target effects on various ion channels. The observed current reduction suggests that Regorafenib may be directly blocking the M5-13C6 pore, allosterically modulating the channel to favor a non-conducting state, or indirectly affecting its function via a downstream signaling pathway. Further characterization is required to determine the mechanism.
Q2: Could the solvent (e.g., DMSO) used for Regorafenib be responsible for the observed effects on the M5-13C6 channel?
A2: This is a critical control experiment. Always perform a vehicle control, applying the same concentration of the solvent (e.g., DMSO) to your cells as is present in your Regorafenib solution. If the vehicle alone causes a similar effect, the issue lies with the solvent or its concentration. If the vehicle has no effect, the activity can be attributed to Regorafenib.
Q3: How can we determine if Regorafenib is a direct blocker of the M5-13C6 channel or if its effect is indirect (e.g., through kinase inhibition)?
A3: To distinguish between direct and indirect effects, you can use a patch-clamp setup in an inside-out patch configuration. In this configuration, the intracellular domain of the channel is isolated from the cell's cytoplasm and its signaling cascades. If Regorafenib, when applied directly to the patch, still blocks the channel, it strongly suggests a direct interaction with the channel protein itself. If the effect is lost, it points towards an indirect mechanism that requires intracellular signaling components.
Q4: Our dose-response curve for Regorafenib's inhibition of M5-13C6 is not yielding a standard sigmoidal shape. What could be the cause?
A4: A non-standard dose-response curve can arise from several factors:
-
Complex Binding Kinetics: The drug may have multiple binding sites with different affinities.[7]
-
Use-Dependence: The block may be dependent on the channel's state (open, closed, or inactivated). If your voltage protocol doesn't consistently place the channels in the high-affinity state, your results will be variable.
-
Compound Instability: Ensure the drug is stable in your experimental buffer over the time course of the experiment.
-
Incomplete Block: The drug may only be a partial blocker, not achieving 100% inhibition even at saturating concentrations.
Q5: We are seeing variability in the inhibitory effect of Regorafenib between experimental days. What are the likely sources of this inconsistency?
A5: Inconsistency in ion channel experiments often stems from a few key areas:
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. Older cells can have altered channel expression and membrane properties.
-
Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature. Ensure your experimental rig maintains a stable temperature.
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Electrode and Solution Quality: Ensure your pipette and bath solutions are correctly formulated and have the proper pH. Check your electrode quality and seal resistance.[8]
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to diagnose and characterize the cross-talk between Regorafenib and the M5-13C6 channel.
3.1 Workflow for Characterizing Unintended Channel Inhibition
This workflow provides a logical progression from initial observation to mechanistic insight.
Caption: A decision-making workflow for troubleshooting Regorafenib's effect on M5-13C6.
3.2 Protocol 1: Generating a Dose-Response Curve using Whole-Cell Patch Clamp
This protocol is the gold standard for quantifying the potency of a compound on an ion channel.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Regorafenib on the M5-13C6 channel.
Methodology:
-
Cell Preparation: Culture cells expressing the M5-13C6 channel to 60-80% confluency.
-
Electrophysiology Setup:
-
Prepare standard intracellular (pipette) and extracellular (bath) solutions appropriate for isolating potassium currents.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Establish a stable whole-cell patch clamp configuration.[10]
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to +40 mV for 300 ms) to activate the M5-13C6 channels. Repeat this step at a consistent frequency (e.g., every 15 seconds) to monitor current stability.
-
Once a stable baseline current is established for at least 3 minutes, begin perfusion of the lowest concentration of Regorafenib.
-
-
Drug Application:
-
Apply increasing concentrations of Regorafenib (e.g., 0.01, 0.1, 1, 10, 100 µM) sequentially.
-
Allow the current inhibition at each concentration to reach a steady state before moving to the next concentration.
-
Perform a final washout with the control bath solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the data by expressing the inhibited current as a percentage of the initial control current.
-
Plot the percent inhibition against the logarithm of the Regorafenib concentration and fit the data to the Hill equation to determine the IC50.
-
Data Presentation:
| Concentration (µM) | Peak Current (pA) | % Inhibition |
| Control | 1500 ± 50 | 0% |
| 0.01 | 1480 ± 45 | ~1% |
| 0.1 | 1350 ± 60 | 10% |
| 1.0 | 825 ± 75 | 45% |
| 10.0 | 210 ± 40 | 86% |
| 100.0 | 105 ± 20 | 93% |
| Washout | 1395 ± 55 | 7% |
Table 1: Example data for determining the IC50 of Regorafenib on M5-13C6 channels. Data are presented as mean ± SEM.
3.3 Protocol 2: Differentiating Channel State-Dependence
Objective: To determine if Regorafenib preferentially blocks the M5-13C6 channel in its closed or open state.
Methodology: This involves using different voltage protocols to modulate the proportion of time the channels spend in each state.[8]
-
Closed-State Block Protocol:
-
Establish a whole-cell recording as described above.
-
Apply Regorafenib at a concentration near its IC50 while holding the cell at a hyperpolarized potential (e.g., -90 mV) where the channels are predominantly closed.
-
After a long incubation period (e.g., 2-3 minutes), apply a single depolarizing pulse to +40 mV to measure the remaining current. A significant reduction in the current of this first pulse compared to control indicates a closed-state block.
-
-
Open-State Block Protocol:
-
Apply a train of short, repetitive depolarizing pulses (e.g., 50 ms pulses to +40 mV at a frequency of 5 Hz). This protocol increases the probability of the channels being in the open state.
-
Apply Regorafenib during this pulse train. A progressive, pulse-by-pulse decrease in current amplitude is indicative of an open-state block (use-dependence).
-
Caption: Proposed direct interaction model for Regorafenib and the M5-13C6 channel.
Section 4: Concluding Remarks
Investigating off-target effects is a crucial component of drug development and basic research. The observation of cross-talk between Regorafenib and the M5-13C6 channel, while initially a complication, presents an opportunity to better understand the drug's complete pharmacological profile. By systematically applying the troubleshooting logic and experimental protocols outlined in this guide, researchers can effectively characterize this interaction, leading to more robust and interpretable data.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 5. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Molecular pharmacology of the calcium channel: evidence for subtypes, multiple drug-receptor sites, channel subunits, and the development of a radioiodinated 1,4-dihydropyridine calcium channel label, [125I]iodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Optimizing MS/MS Parameters for Regorafenib M5 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Regorafenib M5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the accurate detection and quantification of this critical metabolite. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure you can develop a robust and reliable analytical method.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Regorafenib M5.
Q1: What is Regorafenib M5 and why is it important to measure?
Regorafenib is an oral multi-kinase inhibitor used in cancer therapy.[1] In the body, it is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into two active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[2][3] Regorafenib M5, with the chemical formula C₂₀H₁₃ClF₄N₄O₄ and a molecular weight of 484.79 g/mol , is a significant active metabolite of Regorafenib.[4][5] Monitoring the levels of Regorafenib and its active metabolites, including M5, is crucial for pharmacokinetic (PK) studies, understanding drug efficacy, and assessing patient exposure and potential toxicities.[6][7][8][9]
Q2: What is the typical analytical technique used for Regorafenib M5 detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Regorafenib and its metabolites in biological matrices such as plasma.[6][10][11][12] This technique offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of metabolites often present in complex biological samples.
Q3: What are the key MS/MS parameters that need to be optimized for Regorafenib M5?
The critical MS/MS parameters that require optimization for a robust assay include:
-
Precursor Ion (Q1): The m/z of the intact, ionized molecule.
-
Product Ion (Q3): The m/z of a specific fragment ion generated from the precursor ion.
-
Collision Energy (CE): The energy applied to induce fragmentation of the precursor ion.
-
Declustering Potential (DP): The voltage applied to prevent ion clusters from entering the mass spectrometer.
These parameters are instrument-specific and must be empirically determined.
Q4: Where can I find a reference standard for Regorafenib M5?
Reference standards for Regorafenib M5 are available from various chemical suppliers that specialize in pharmaceutical reference materials. It is essential to use a certified reference standard to ensure the accuracy of your quantification.
Troubleshooting Guide: From Method Development to Routine Analysis
This guide provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of Regorafenib M5.
Issue 1: Low or No Signal for Regorafenib M5
A weak or absent signal is a common challenge, especially during initial method development.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Precursor Ion Selection:
-
Explanation: The mass spectrometer is not isolating the correct parent ion for fragmentation.
-
Troubleshooting Protocol:
-
Calculate the theoretical m/z of the protonated molecule [M+H]⁺ for Regorafenib M5. Given the molecular weight of 484.79, the expected m/z will be approximately 485.8.
-
Perform a full scan (Q1 scan) of a Regorafenib M5 standard solution to identify the most abundant ion.
-
Confirm that the selected precursor ion in your method matches the most abundant ion from the full scan.
-
-
-
Suboptimal Fragmentation (Poor Product Ion Selection):
-
Explanation: The chosen product ion may be of low abundance, or the collision energy is not optimal to generate it efficiently.
-
Troubleshooting Protocol:
-
Infuse a standard solution of Regorafenib M5 directly into the mass spectrometer.
-
Perform a product ion scan (PIS) on the selected precursor ion (m/z ~485.8). This will generate a spectrum of all fragment ions.
-
Select the most intense and specific fragment ions for your Multiple Reaction Monitoring (MRM) transitions. A mass spectra diagram suggests potential fragmentation pathways to explore.[3]
-
-
-
Inadequate Collision Energy (CE):
-
Explanation: The collision energy is either too low to induce efficient fragmentation or too high, leading to excessive fragmentation and loss of the desired product ion.
-
Troubleshooting Protocol:
-
Using your selected precursor and product ions, perform a Collision Energy Optimization experiment.
-
This involves ramping the CE across a range of values (e.g., 5 to 60 eV in 2-5 eV increments) and monitoring the product ion intensity.
-
Plot the intensity of the product ion against the collision energy to determine the optimal value that yields the highest signal.
-
Data Presentation: Example of Collision Energy Optimization
-
| Collision Energy (eV) | Product Ion Intensity (Arbitrary Units) |
| 10 | 15,000 |
| 20 | 50,000 |
| 30 | 120,000 |
| 40 | 150,000 |
| 50 | 90,000 |
| 60 | 40,000 |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Aberrations in peak shape can compromise the accuracy and precision of quantification.
Potential Causes & Step-by-Step Solutions:
-
Chromatographic Issues:
-
Explanation: Problems with the analytical column, mobile phase, or injection solvent can lead to distorted peak shapes.
-
Troubleshooting Protocol:
-
Column Health: Ensure the column is not degraded or contaminated. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
-
Mobile Phase Mismatch: The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.
-
pH Effects: The pH of the mobile phase can affect the ionization state of Regorafenib M5 and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
-
-
System Contamination:
-
Explanation: Buildup of contaminants in the autosampler, injection port, or column can cause peak tailing.
-
Troubleshooting Protocol:
-
Implement a rigorous cleaning protocol for the autosampler and injection system.
-
Use an in-line filter to protect the column from particulates.
-
-
Issue 3: High Background Noise or Matrix Effects
High background noise can obscure the analyte signal, while matrix effects can lead to ion suppression or enhancement, affecting accuracy.
Potential Causes & Step-by-Step Solutions:
-
Matrix Effects:
-
Explanation: Co-eluting endogenous components from the biological matrix (e.g., plasma) can interfere with the ionization of Regorafenib M5.[2]
-
Troubleshooting Protocol:
-
Improve Sample Preparation: Enhance the sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate Regorafenib M5 from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Regorafenib M5 will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.
-
-
-
Contaminated Solvents or Reagents:
-
Explanation: Impurities in the mobile phase or other reagents can contribute to high background noise.
-
Troubleshooting Protocol:
-
Always use high-purity, LC-MS grade solvents and additives.
-
Prepare fresh mobile phases daily.
-
-
Visualizing the Workflow
Systematic MS/MS Parameter Optimization Workflow
Caption: Workflow for systematic MS/MS parameter optimization.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound: REGORAFENIB (CHEMBL1946170) - ChEMBL [ebi.ac.uk]
- 7. ijrti.org [ijrti.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Lineity in Regorafenib Calibration Curves
Guide Objective: This technical support guide provides a comprehensive, in-depth framework for troubleshooting and resolving poor linearity in Regorafenib calibration curves. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causal relationships behind common analytical issues. By understanding the "why," users can more effectively diagnose and remedy problems, ensuring the generation of accurate and reliable quantitative data.
Frequently Asked Questions (FAQs)
Q1: My Regorafenib calibration curve is showing a poor correlation coefficient (R² < 0.99). What are the most common initial causes?
A poor correlation coefficient is a primary indicator of non-linearity. The most frequent culprits are issues with standard preparation, detector saturation at high concentrations, or matrix effects if analyzing biological samples. Start by verifying the accuracy of your stock solution and the serial dilutions. Ensure your highest concentration standard is not exceeding the linear range of your detector.
Q2: My curve appears to flatten or plateau at higher concentrations. What does this signify?
This phenomenon, often described as a "compressive" or "saturating" response, is a classic sign of detector saturation.[1] Both UV/Vis and mass spectrometry (MS) detectors have a finite linear dynamic range.[2] When the amount of analyte passing through the detector cell exceeds this range, the signal response is no longer proportional to the concentration. For UV detectors, this typically occurs at absorbance values above 1.0-1.5 AU.[1][3] For MS detectors, it can result from saturation of the detector electronics or ion suppression effects at the source.[4][5]
Q3: My calibration curve is consistently showing a quadratic fit (or 'S' shape) instead of a linear one. Is this acceptable?
While some data systems can fit a quadratic curve, it is often a symptom of an underlying issue that should be addressed.[6][7] Regulatory bodies like the FDA emphasize demonstrating linearity, and a non-linear relationship may indicate that the method is not well-controlled.[8][9][10] Potential causes include analyte adsorption, unresolved co-eluting interferences, or operating at the extremes of the detector's range. It is always preferable to identify and correct the source of non-linearity rather than relying on a non-linear regression model.
Q4: What is a typical linear range for Regorafenib quantification?
The linear range depends heavily on the analytical technique and matrix. Published LC-MS/MS methods for Regorafenib in plasma have demonstrated linearity over wide ranges, such as 5 to 1000 ng/mL and 10 to 25000 ng/mL.[11][12] HPLC-UV methods have shown linearity from approximately 48 to 50,000 ng/mL in tumor homogenates.[13] The appropriate range for your assay must be empirically determined and validated to fit your specific experimental needs.
In-Depth Troubleshooting Guide
Poor linearity is rarely caused by a single factor. It is often the result of a combination of issues related to the analyte's properties, the sample preparation, the chromatographic system, and data processing. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing linearity problems.
Caption: A systematic workflow for troubleshooting poor linearity.
Analyte & Standard Preparation Issues
The foundation of a good calibration curve is accurately prepared standards. Errors at this stage will propagate through the entire analysis.
Physicochemical Properties of Regorafenib
Understanding Regorafenib's properties is critical for preparing stable and accurate standards.
| Property | Value / Observation | Implication for Analysis |
| Chemical Formula | C₂₁H₁₅ClF₄N₄O₃ | A complex structure with multiple functional groups. |
| Molecular Weight | 482.8 g/mol | --- |
| Solubility | Sparingly soluble in aqueous buffers; Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL).[14] | Stock solutions should be prepared in an organic solvent like DMSO or DMF. Subsequent dilutions into aqueous mobile phase must be carefully managed to prevent precipitation. |
| pKa | ~12.04 (predicted)[15] | Regorafenib is a weak base. The mobile phase pH should be controlled to ensure a consistent ionization state and stable retention time. |
| UV λmax | ~263 nm[14] | This is a suitable wavelength for UV detection, providing good sensitivity. |
Protocol: Preparation of Regorafenib Stock and Calibration Standards
Objective: To prepare an accurate primary stock solution and a set of serially diluted calibration standards, minimizing solubility issues.
Materials:
-
Regorafenib reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Purified water (e.g., Milli-Q)
-
Class A volumetric flasks and calibrated pipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Regorafenib reference standard into a 10 mL Class A volumetric flask.
-
Add ~7 mL of DMSO to dissolve the solid completely. Use gentle vortexing or sonication if necessary.
-
Once fully dissolved, bring the volume to the 10 mL mark with DMSO. Mix thoroughly by inverting the flask 15-20 times. This is your 1 mg/mL Primary Stock .
-
-
Working Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL Primary Stock into a 10 mL volumetric flask.
-
Dilute to the mark with a solvent compatible with your mobile phase (e.g., 50:50 ACN:Water). Causality: Diluting the DMSO stock into a solvent that is too weak (e.g., >70% water) can cause the drug to precipitate. Using a diluent similar to the initial mobile phase composition is a robust practice.
-
-
Calibration Standards (e.g., 10-1000 ng/mL):
-
Perform serial dilutions from the 10 µg/mL Working Stock using the same diluent as in Step 2 to prepare your calibration curve points.
-
Ensure each standard is vortexed thoroughly before the next dilution.
-
Trustworthiness Check: Prepare a second set of calibration standards from a separate weighing of the reference material. The two curves should agree within 15-20%.
Detector-Specific Linearity Problems
The detector is a common source of non-linearity, particularly at the upper end of the concentration range.
UV/Vis Detector Saturation
Mechanism: According to the Beer-Lambert Law, absorbance is directly proportional to concentration. However, this relationship is only linear over a specific range. At high analyte concentrations, the amount of light reaching the photodiode becomes very low, and stray light can become a significant portion of the signal, causing a negative deviation from linearity.[16]
Diagnosis:
-
Examine the peak height of your highest standard. If it exceeds 1.0-1.5 Absorbance Units (AU), you are likely in the non-linear region.[3]
-
Look at the peak shape. Saturated peaks may appear flattened or "squared-off" at the apex.
Solution:
-
Reduce the concentration of the upper-level standards to fall within the detector's linear range (<1 AU).[17]
-
If sensitivity for low-level standards is an issue, consider reducing the injection volume for all standards.
-
Select a monitoring wavelength where Regorafenib has a lower molar absorptivity, although this will reduce overall sensitivity.
Mass Spectrometry (MS) Detector Issues
Mechanism: In LC-MS/MS, non-linearity can arise from several sources:
-
Ion Suppression/Enhancement (Matrix Effects): This is the most common issue when analyzing biological samples.[4][5][18][19] Co-eluting compounds from the sample matrix (lipids, salts, proteins) can interfere with the ionization of Regorafenib in the ESI source, either suppressing or enhancing the signal in a concentration-dependent manner.[4][5]
-
In-Source Fragmentation/Dimerization: At high concentrations, the analyte itself can undergo different chemical processes in the ion source, leading to a non-proportional response for the target precursor ion.
-
Detector Saturation: The electron multiplier or other detector components can become saturated if the ion flux is too high, similar to a UV detector.
Diagnosis & Solution Protocol: Evaluating Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement, leading to poor linearity.
Procedure:
-
Prepare Three Sets of Samples at Low and High QC concentrations:
-
Set A (Neat Solution): Prepare Regorafenib standards in the mobile phase diluent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using your sample preparation method. Spike the final, clean extract with Regorafenib at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Regorafenib before extraction.
-
-
Analyze and Compare Peak Areas:
-
Inject all three sets and record the average peak area for each concentration level.
-
Calculate Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
-
Solutions:
-
If significant matrix effects are observed, improve the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction).
-
Optimize chromatography to separate Regorafenib from the interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for Regorafenib. A SIL-IS will co-elute and experience the same matrix effects, providing a corrective ratio.
-
Chromatographic and Data Processing Issues
Poor Peak Shape & Co-elution
Asymmetrical (tailing or fronting) peaks can lead to inconsistent integration and poor linearity.
Causes:
-
Column Overload: Injecting too much analyte mass onto the column can cause peak fronting.[20]
-
Secondary Interactions: Basic compounds like Regorafenib can interact with acidic silanol groups on the silica packing material, causing peak tailing.
-
Co-elution: An unresolved impurity or matrix component can distort the peak shape.
Solutions:
-
Reduce Injection Volume/Concentration: Test lower injection volumes to see if peak shape improves.
-
Optimize Mobile Phase: Adding a small amount of a competing base (e.g., triethylamine) or using a low-ionic-strength buffer can improve the peak shape for basic analytes. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Use a High-Quality Column: Modern, end-capped C18 columns are designed to minimize silanol interactions.
Improper Peak Integration
Inconsistent peak integration is a frequent and often overlooked cause of poor linearity.
Mechanism: If the integration parameters are not set correctly, the software may inconsistently define the start and end of the peak, especially for low-level standards with poor signal-to-noise or for tailing peaks.
Solutions:
-
Manual Review: Visually inspect the integration of every single chromatogram in your calibration curve. Do not rely solely on the automated R² value.
-
Standardize Parameters: Use a consistent set of integration parameters (e.g., peak width, threshold) for all standards.
-
Avoid "Forcing Zero": Do not force the calibration curve through the origin unless it is statistically justified (i.e., the y-intercept is not significantly different from zero).[21] Forcing zero when there is a legitimate blank response or intercept can skew the entire curve.
References
- 1. UV Conditions | Separation Science [sepscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Method Linearity | Separation Science [sepscience.com]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrti.org [ijrti.org]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Regorafenib CAS#: 755037-03-7 [m.chemicalbook.com]
- 16. Saturation of Absorbance Detectors? How much is too much? - Chromatography Forum [chromforum.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. HPLC故障排除指南 [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regorafenib UPLC-MS/MS Analysis
A Senior Application Scientist's Guide to Minimizing Analyte Carryover
Welcome to the technical support center for UPLC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Regorafenib analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve one of the most persistent issues in high-sensitivity quantitation: analyte carryover.
Regorafenib, a multi-kinase inhibitor, is a classic example of a "sticky" compound. Its physicochemical properties, particularly its high hydrophobicity and poor aqueous solubility, make it prone to adsorbing onto various surfaces within a UPLC-MS/MS system.[1][2] This adsorption leads to carryover, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration injections, compromising data integrity and the validity of bioanalytical methods.[3]
This guide is structured as a series of questions you might ask when facing this problem, providing a systematic approach to both troubleshooting and prevention.
Troubleshooting Guide: A Step-by-Step Approach
Q1: I've detected a significant Regorafenib peak in my blank injection immediately following a high-concentration standard. What is my first step?
Your first and most critical step is to determine if you are dealing with true carryover or system contamination. These are two distinct problems with different solutions.[4] Carryover is the residual analyte from a previous injection, while contamination means the analyte is present throughout the system, potentially in your solvents or on surfaces, and will appear consistently.[4]
Protocol 1: Differentiating Carryover from Contamination
This protocol uses a strategic sequence of injections to diagnose the issue.
Step-by-Step Methodology:
-
Pre-Blank: Inject a clean blank sample (e.g., mobile phase or reconstitution solvent) at the beginning of your sequence. This injection should be clean. If a Regorafenib peak is present here, you likely have a system contamination issue (e.g., contaminated mobile phase).
-
High-Concentration Standard: Inject your highest calibration standard (Upper Limit of Quantitation, ULOQ).
-
Post-Blank 1: Immediately inject a blank sample. This is where you would expect to see the highest carryover peak.
-
Post-Blank 2 & 3: Inject two more consecutive blank samples.
-
Analysis:
-
Classic Carryover: You will see a decreasing peak area for Regorafenib from Post-Blank 1 to Post-Blank 3. This indicates that the system is gradually being flushed clean of the residual analyte from the ULOQ injection.[4]
-
System Contamination: You will see a consistent, relatively stable peak area for Regorafenib across all blank injections (Pre-Blank and Post-Blanks). This points to a contaminated solvent, mobile phase, or a heavily saturated system component.[4]
-
// Nodes protocol1 [label="Run Diagnostic Sequence:\n1. Pre-Blank\n2. ULOQ Standard\n3. Post-Blank 1\n4. Post-Blank 2", fillcolor="#F1F3F4", fontcolor="#202124"]; decision_peak_trend [label="Analyze Peak Area Trend\nin Post-Blanks", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
carryover [label="Diagnosis: Carryover", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contamination [label="Diagnosis: Contamination", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
troubleshoot_carryover [label="Proceed to Q2:\nIsolate Carryover Source", fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot_contamination [label="Troubleshoot Contamination:\n- Check mobile phases & solvents\n- Prepare fresh reagents\n- Perform system flush", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> protocol1; protocol1 -> decision_peak_trend; decision_peak_trend -> carryover [label=" Decreasing Peak Area "]; decision_peak_trend -> contamination [label=" Consistent Peak Area "]; carryover -> troubleshoot_carryover; contamination -> troubleshoot_contamination; } } Caption: Diagnostic workflow to distinguish between carryover and contamination.
Q2: I've confirmed it's carryover. Where is it coming from in my UPLC system?
Carryover can originate from multiple places, but it is most commonly traced back to the autosampler.[3][5] A systematic process of elimination is the most effective way to pinpoint the source. The primary suspects are the autosampler, the column, and, less commonly, the MS source.[3]
// Edges UPLC -> Needle [style=invis]; UPLC -> Seal [style=invis]; UPLC -> Loop [style=invis]; UPLC -> Fittings [style=invis]; UPLC -> Column [style=invis]; UPLC -> MS_Source [style=invis];
Needle -> Seal -> Loop -> Fittings -> Column -> MS_Source [color="#5F6368"]; } } Caption: Primary sources of analyte carryover within a UPLC-MS/MS system.
To isolate the source, perform the following test:
-
Inject your ULOQ standard.
-
Replace the analytical column with a union (a zero-dead-volume connector).
-
Inject a blank.
-
Analysis: If the carryover peak is still present (or only slightly reduced), the source is almost certainly the autosampler. If the peak disappears or is drastically reduced, the carryover is occurring on your column.[6]
Q3: The carryover is from my autosampler. How can I optimize my wash method to eliminate it?
This is the most common scenario. Regorafenib's lipophilic nature (LogP ≈ 4.5) means it readily adsorbs to the needle, seals, and tubing.[1] An ineffective wash solvent will fail to remove it between injections. The key is to use a wash solution that is a stronger solvent for Regorafenib than the mobile phase or sample diluent.
The Causality Behind Wash Solution Choice: Simply using 100% of your strong mobile phase solvent (e.g., acetonitrile) is often insufficient.[7] A multi-component wash solution is typically required to disrupt the different intermolecular forces (hydrophobic, hydrogen bonding) that cause adsorption. Adding a small amount of acid can help with ionizable compounds, while a mixture of solvents can better solubilize stubborn analytes.
Protocol 2: Optimizing the Autosampler Wash Program
-
Strengthen the Wash Solvent: Replace your current wash solution with a more aggressive one. Start with a recommended composition and iterate if necessary. A balanced mixture of aqueous and organic solvents often performs better than 100% organic.[7][8]
-
Increase Wash Volume & Time: Ensure the volume of the wash is sufficient to fully flush the needle and associated tubing. Modern UPLC systems allow for extended wash times or multiple wash cycles before and after injection. An extended wash can significantly reduce carryover.[5][7]
-
Wash Placement: Utilize both pre-injection and post-injection washes if your system allows. This ensures the needle is clean before aspirating the next sample and is cleaned immediately after injection.
Table 1: Recommended Autosampler Wash Solutions for Regorafenib
| Solution Name | Composition (v/v/v) | Rationale & Use Case |
| Good Starting Point | 50:50 Acetonitrile:Water | A balanced wash effective for many reversed-phase applications.[7] |
| Stronger Mix | 40:40:20 Acetonitrile:Methanol:Isopropanol | A strong, multi-component organic mix to dissolve highly lipophilic compounds. |
| Aggressive Clean | 50:25:25 Isopropanol:Acetonitrile:Water + 0.2% Formic Acid | The addition of Isopropanol, a very strong solvent, and a small amount of acid can remove stubborn residues. Use this if other options fail. |
| DMSO-based (for extreme cases) | 10% Dimethyl Sulfoxide (DMSO) in Methanol | Regorafenib is highly soluble in DMSO.[9] This should only be used for severe carryover and must be thoroughly flushed from the system to avoid solvent effects in the next injection. |
Q4: My carryover is coming from the column. What are my options?
Column-based carryover occurs when Regorafenib is strongly retained on the stationary phase and does not fully elute during the analytical gradient.
Solutions for Column Carryover:
-
Incorporate a High-Organic Wash: Modify your gradient method to include a high-organic (e.g., 95-100% Acetonitrile or Methanol) wash step at the end of each run. Hold this for several column volumes to flush strongly retained compounds.
-
Dedicated "Hot Injection" Column: For methods analyzing a very wide range of concentrations, consider using one column for high-concentration samples (calibrators, high QCs) and a separate, clean column for low-concentration samples (blanks, LLOQ, study samples).
-
Column Flushing: If you suspect the column is heavily contaminated, disconnect it from the MS and flush it with a strong solvent not typically used in your mobile phase, such as isopropanol or a mix recommended for aggressive cleaning (see Table 1).[6][10]
Frequently Asked Questions (FAQs)
Q: What are the regulatory expectations for carryover in bioanalytical methods? A: Regulatory bodies like the FDA and EMA state that the response from carryover in a blank sample following the highest calibration standard (ULOQ) should not be greater than 20% of the response of the Lower Limit of Quantitation (LLOQ).[11] For the internal standard, the carryover should be less than 5%.[11]
Q: Can my sample preparation contribute to carryover? A: Yes. Regorafenib is often extracted from plasma using protein precipitation with acetonitrile.[12][13] If the final sample diluent is too weak (too aqueous), Regorafenib may precipitate or adsorb to the sides of your vial or plate wells before injection. Ensure your final sample solvent has sufficient organic content to maintain solubility.
Q: Could mobile phase additives help reduce carryover? A: Yes, additives affect analyte-surface interactions. Using volatile additives compatible with mass spectrometry, like formic acid or ammonium formate, is standard.[14] These modifiers can help by controlling the ionization state of the analyte and any active sites on system surfaces (e.g., silanols), potentially reducing unwanted secondary interactions that lead to carryover. However, strong ion-pairing agents like TFA, while improving chromatography, can suppress the MS signal and are sometimes difficult to wash out of the system.[15][16]
Q: Are there any hardware issues I should check for? A: Absolutely. Chronic carryover that is not resolved by wash optimization may point to a hardware problem. Check for:
-
Worn Rotor Seals: The injector's rotor seal is a consumable part that wears over time, creating scratches that can trap analyte.[4]
-
Poorly Seated Fittings: A small void at a tubing connection can act as a reservoir for sample, leading to carryover.
-
Contaminated Needle Guide: Residue can build up in the needle guide port, leading to cross-contamination.
References
- 1. Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer | MDPI [mdpi.com]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mastelf.com [mastelf.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 13. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. halocolumns.com [halocolumns.com]
Navigating the Analytical Maze: A Technical Support Guide for Resolving Co-eluting Interferences in Regorafenib Bioanalysis
Welcome to the technical support center for the bioanalysis of Regorafenib. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying Regorafenib and its metabolites. In the world of LC-MS/MS bioanalysis, achieving clean, symmetrical, and well-resolved peaks is paramount for generating reliable pharmacokinetic data.[1] However, the path to accurate quantification is often complicated by co-eluting interferences that can mask your analyte of interest, suppress its ionization, and ultimately compromise the integrity of your results.[2][3]
This resource is structured to provide both quick answers to common questions and in-depth troubleshooting workflows for more persistent challenges. We will delve into the underlying causes of co-elution in Regorafenib analysis and provide field-proven, step-by-step protocols to systematically resolve them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles encountered during Regorafenib bioanalysis.
Q1: What are the most common co-eluting interferences in Regorafenib bioanalysis?
A1: The primary sources of co-eluting interferences in Regorafenib bioanalysis are endogenous matrix components, particularly phospholipids from plasma or serum samples, and the drug's own metabolites.[2][4] Phospholipids are notorious for causing ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[5][6] Additionally, Regorafenib is extensively metabolized to several active metabolites, such as M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which can have similar chromatographic behavior to the parent drug and each other.[7][8][9] Glucuronidated metabolites can also pose a challenge.[10][11]
Q2: My Regorafenib peak is showing significant tailing or fronting. What is the likely cause?
A2: Poor peak shape, such as tailing or fronting, can be caused by a variety of factors. Common culprits include column overload, secondary interactions with the stationary phase (e.g., with residual silanols), or co-elution with an interfering substance that distorts the peak.[12] It is also possible that the injection solvent is too strong compared to the initial mobile phase, causing the analyte to spread before it reaches the column.
Q3: I'm seeing a cluster of peaks where I expect to see my main Regorafenib peak. How can I confirm if these are metabolites or interferences?
A3: The best way to identify these additional peaks is by using mass spectrometry.[3] By examining the mass-to-charge ratio (m/z) of the ions in each peak, you can determine if they correspond to known metabolites of Regorafenib.[13][14] For instance, the main active metabolites M-2 and M-5 will have distinct m/z values from the parent drug.[15][16] If the m/z does not match any known metabolite, it is likely an endogenous interference from the biological matrix.
Q4: What are the first steps I should take to improve the separation of Regorafenib from co-eluting peaks?
A4: A good starting point is to adjust your chromatographic conditions to improve selectivity.[3][17] This can involve modifying the mobile phase composition, such as the organic solvent ratio or the pH of the aqueous phase. Optimizing the gradient elution profile by making it shallower can also provide better resolution between closely eluting compounds.[17]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific and complex co-elution problems.
Problem 1: Persistent Ion Suppression and Baseline Noise Attributed to Phospholipids
Phospholipids are a major source of matrix effects in bioanalysis, leading to ion suppression or enhancement and compromising assay accuracy and precision.[2] They tend to elute in the middle of a typical reversed-phase gradient, often co-eluting with analytes of interest.[4]
Potential Causes:
-
Inadequate Sample Preparation: Simple protein precipitation is often insufficient to remove all phospholipids from the sample.[2][6]
-
Chromatographic Co-elution: The hydrophobic tails of phospholipids can cause them to be retained on a C18 column and elute with Regorafenib, especially with rapid gradients.[4]
Suggested Solutions:
-
Optimize Sample Preparation to Remove Phospholipids:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an organic solvent, leaving behind more polar interferences like phospholipids in the aqueous layer.[18][19]
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. Specific SPE cartridges are designed to retain phospholipids while allowing the analyte to be eluted.[20] HybridSPE is a particularly effective technique that combines protein precipitation with phospholipid removal.[6]
-
-
Modify Chromatographic Conditions:
-
Employ a Phospholipid Diverter Column: These are short columns placed before the analytical column that are designed to trap phospholipids.
-
Utilize a Longer Chromatographic Run with a Shallower Gradient: This can help to separate the analyte from the bulk of the eluting phospholipids.
-
Consider Alternative Chromatographic Modes: Techniques like UltraPerformance Convergence Chromatography (UPC²) can provide orthogonal selectivity to reversed-phase LC and effectively separate analytes from phospholipids.[4]
-
This protocol provides a general framework for an LLE procedure. Optimization of the extraction solvent and pH will be necessary for your specific application.
-
To 100 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 200 µL of a suitable buffer (e.g., 2mM ammonium formate) to adjust the pH.[18][19]
-
Add 2.5 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).[18][19]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[21]
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[18][19]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Problem 2: Co-elution of Regorafenib with its Active Metabolites (e.g., M-2 and M-5)
Regorafenib's active metabolites, M-2 and M-5, have structures and polarities similar to the parent drug, making their chromatographic separation challenging.[8][9] Inadequate separation can lead to inaccurate quantification of both the parent drug and its metabolites.
Potential Causes:
-
Insufficient Chromatographic Selectivity: The chosen stationary and mobile phases may not provide enough difference in interaction with Regorafenib and its metabolites.
-
Suboptimal Mobile Phase pH: The ionization state of the analytes can significantly affect their retention. An inappropriate mobile phase pH can lead to poor separation.
Suggested Solutions:
-
Systematic Mobile Phase Optimization:
-
Vary the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the Mobile Phase pH: Regorafenib and its metabolites have ionizable groups. Systematically adjust the pH of the aqueous mobile phase using buffers (e.g., ammonium formate or formic acid) to find the optimal pH for separation. A change in pH can alter the charge state of the molecules and their interaction with the stationary phase.
-
-
Evaluate Different Stationary Phases:
-
If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different interaction mechanisms (e.g., pi-pi interactions) that can improve the separation of structurally similar compounds.
-
-
Optimize the Gradient Profile:
-
A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.[17] Experiment with different gradient slopes to find the best balance between resolution and analysis time.
-
Data Summary Tables
Table 1: Mass Spectrometric Transitions for Regorafenib and Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 284.1 |
| Regorafenib-M2 (N-oxide) | 499.1 | 284.1 |
| Regorafenib-M5 (N-desmethyl-N-oxide) | 485.1 | 284.1 |
| Sorafenib (Internal Standard) | 465.1 | 252.1 |
Note: These are example transitions and may need to be optimized for your specific instrument.
Conclusion
Resolving co-eluting interferences in Regorafenib bioanalysis requires a systematic and logical approach. By understanding the potential sources of interference and methodically optimizing both sample preparation and chromatographic conditions, you can develop a robust and reliable LC-MS/MS method. This guide provides a foundation for troubleshooting common issues, but remember that each analytical challenge is unique and may require further adaptation of these principles. Always ensure that your final method is fully validated according to the relevant regulatory guidelines, such as those from the FDA and EMA.[7][22][23]
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. tandfonline.com [tandfonline.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. lcms.cz [lcms.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ovid.com [ovid.com]
- 14. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bvchroma.com [bvchroma.com]
- 18. ijrti.org [ijrti.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arborassays.com [arborassays.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. fda.gov [fda.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Regorafenib M5
Welcome to the technical support center for the bioanalysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for enhancing the sensitivity of low-level detection of Regorafenib M5 (N-oxide and N-desmethyl metabolite; BAY 81-8752). We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
Understanding Regorafenib M5
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2] It is primarily metabolized in the liver by CYP3A4 enzymes, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[3][4] Both M2 and M5 are pharmacologically active and can reach concentrations at steady state similar to the parent drug, making their accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[3][5][6] Regorafenib M5, with the chemical formula C₂₀H₁₃ClF₄N₄O₄ and a molecular weight of 484.79 g/mol , presents unique analytical challenges due to its physicochemical properties and the complexity of the biological matrices in which it is measured.[7][8]
Below is a simplified representation of the metabolic pathway leading to the formation of Regorafenib M5.
Caption: Metabolic conversion of Regorafenib to its major active metabolites M2 and M5.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the low-level detection of Regorafenib M5.
Q1: What is the optimal analytical technique for quantifying low levels of Regorafenib M5?
A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Regorafenib M5 in biological matrices.[9][10][11] The high selectivity of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry minimizes interference from endogenous matrix components, which is critical for achieving low limits of quantification.[12][13]
Q2: I am observing high variability in my results. What could be the cause?
A2: High variability in the quantification of Regorafenib and its metabolites is a known issue and can stem from several factors.[6] Inter- and intra-patient variability in drug metabolism is a significant contributor.[6] From an analytical perspective, inconsistent sample preparation, particularly protein precipitation or liquid-liquid extraction (LLE), can lead to variable recovery.[12][14] Additionally, matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of M5, can cause significant variability. The use of a stable isotope-labeled internal standard (SIL-IS) for M5 is highly recommended to compensate for these effects.[15]
Q3: What are the recommended mass transitions for Regorafenib M5 in positive ion mode?
A3: For robust detection, it is advisable to monitor at least two transitions for each analyte—one for quantification and one for confirmation.[9] Based on published literature, a common precursor ion for Regorafenib M5 (C₂₀H₁₃ClF₄N₄O₄) is the protonated molecule [M+H]⁺ at m/z 485.1.[16] The product ions will depend on the specific mass spectrometer and collision energy used. A well-documented fragmentation involves the urea amide bonds, yielding major ions that can be optimized for MRM transitions.[16]
Q4: How can I improve the chromatographic separation of Regorafenib M5 from other metabolites and matrix components?
A4: Achieving good chromatographic resolution is key to minimizing matrix effects and ensuring accurate quantification. A C18 reversed-phase column is commonly used for the separation of Regorafenib and its metabolites.[12][17] Employing a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium formate and an organic component such as acetonitrile or methanol allows for efficient separation.[9][17] Optimizing the gradient profile, flow rate, and column temperature can significantly improve peak shape and resolution.
Troubleshooting Guide: Enhancing Sensitivity
This guide provides a structured approach to troubleshooting common issues that compromise the sensitivity of Regorafenib M5 detection.
Caption: A decision-tree workflow for troubleshooting low sensitivity in Regorafenib M5 analysis.
Issue 1: Poor Signal-to-Noise Ratio
Potential Cause: Inefficient sample clean-up leading to high background noise and ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple protein precipitation, while fast, may not provide sufficient clean-up for low-level quantification.[11]
-
Optimize Chromatographic Separation: Co-elution of matrix components with Regorafenib M5 is a common cause of ion suppression.
-
Recommendation: Adjust the HPLC gradient to better resolve M5 from the void volume and other endogenous peaks. Experiment with different C18 columns from various manufacturers, as subtle differences in stationary phase chemistry can significantly impact selectivity.
-
-
Internal Standard: Ensure you are using an appropriate internal standard.
-
Recommendation: The use of a stable isotope-labeled (SIL) internal standard for Regorafenib M5 is the most effective way to compensate for matrix effects and variability in extraction recovery.[15] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
-
Issue 2: Low Analyte Recovery
Potential Cause: Suboptimal extraction conditions or analyte degradation.
Troubleshooting Steps:
-
Optimize Extraction pH: The recovery of Regorafenib M5 during LLE or SPE is highly dependent on the pH of the sample and extraction solvents.
-
Recommendation: Experiment with different pH values for the sample pretreatment and extraction steps. Since Regorafenib and its metabolites are basic compounds, adjusting the pH to be 2 units above the pKa can improve extraction into an organic solvent.
-
-
Solvent Selection for LLE: The choice of organic solvent is critical for efficient extraction.
-
Recommendation: Test various water-immiscible organic solvents with different polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture thereof. A combination of solvents can sometimes provide better recovery than a single solvent.
-
-
SPE Sorbent and Elution Optimization: For SPE, the choice of sorbent and elution solvent is paramount.
-
Recommendation: A mixed-mode cation exchange sorbent can be effective for extracting basic compounds like Regorafenib M5. Systematically optimize the wash steps to remove interferences and the elution step by varying the solvent composition and pH to ensure complete elution of the analyte.
-
-
Assess Analyte Stability: Regorafenib and its metabolites may be susceptible to degradation under certain conditions (e.g., light, temperature, pH).
-
Recommendation: Conduct stability studies at each step of the analytical process (bench-top, freeze-thaw, post-preparative). Ensure samples are stored at appropriate temperatures (-20°C or -80°C) and protected from light if necessary.[12]
-
Issue 3: Inconsistent Calibration Curves
Potential Cause: Non-linearity at the lower or upper ends of the calibration range.
Troubleshooting Steps:
-
Evaluate Matrix Effects Across the Concentration Range: Matrix effects can be concentration-dependent.
-
Recommendation: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effects. If using a surrogate matrix, ensure it is validated for its similarity to the study matrix.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Recommendation: If saturation is observed, either narrow the calibration range or dilute samples with high concentrations to fall within the linear range of the assay.
-
-
Optimize Linear Regression Model:
-
Recommendation: A simple linear regression with a 1/x or 1/x² weighting is often appropriate for bioanalytical assays to account for heteroscedasticity (i.e., higher variance at higher concentrations).[9]
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a starting point and should be optimized for your specific matrix and instrumentation.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., stable isotope-labeled Regorafenib M5 in methanol) and vortex for 30 seconds.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to raise the pH and vortex.
-
Extraction: Add 600 µL of the extraction solvent (e.g., ethyl acetate or MTBE).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[11]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.[11][17]
Table 1: Representative LC-MS/MS Parameters for Regorafenib M5 Analysis
The following table provides a summary of typical parameters that can serve as a starting point for method development. These will require optimization for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical UHPLC columns. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) | Allows for separation of analytes from polar matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Regorafenib M5 contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 485.1 | Corresponds to the [M+H]⁺ ion of Regorafenib M5.[16] |
| Product Ion(s) (Q3) | Instrument Dependent | Requires optimization of collision energy to find stable and intense fragments. |
| Internal Standard | Stable Isotope-Labeled Regorafenib M5 | Best practice for compensating for matrix effects and extraction variability.[15] |
References
- 1. youtube.com [youtube.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib metabolite M5 | 835621-12-0 | IR164115 [biosynth.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 11. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrti.org [ijrti.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Regorafenib Bioanalysis: A Comparative Guide to Method Validation Using a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals vested in the pharmacokinetic profiling of Regorafenib, the integrity of bioanalytical data is the bedrock of informed decision-making. The quantitative determination of this multi-kinase inhibitor in complex biological matrices, such as human plasma, demands a method that is not only sensitive and specific but, most critically, robust and reproducible. This guide provides an in-depth technical comparison of bioanalytical methods for Regorafenib, championing the use of a stable isotope-labeled internal standard (SIL-IS), specifically Regorafenib-M5-13C6, over structural analogs. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to establish a self-validating system for your laboratory.
The Imperative for an Ideal Internal Standard in Regorafenib Quantification
Regorafenib, a cornerstone in the treatment of various cancers, exhibits inter-individual pharmacokinetic variability. Accurate measurement of its concentration in plasma is paramount for therapeutic drug monitoring and bioequivalence studies. The challenges inherent in bioanalysis—matrix effects, extraction inconsistencies, and instrument variability—necessitate the use of an internal standard (IS) to ensure data accuracy.
While structurally similar molecules (analog IS) can be employed, they represent a compromise. A stable isotope-labeled internal standard, such as Regorafenib-M5-13C6, is the unequivocal gold standard.[1] Its physicochemical properties are nearly identical to Regorafenib, ensuring it behaves congruently during sample preparation and analysis, thus providing superior correction for analytical variabilities.[1][2][3]
Why Regorafenib-M5-13C6 is the Superior Choice: A Comparative Analysis
| Feature | Stable Isotope-Labeled IS (Regorafenib-M5-13C6) | Structural Analog IS (e.g., Sorafenib) | Rationale and Expert Insight |
| Chromatographic Behavior | Co-elutes with Regorafenib. | Elutes at a different retention time. | Co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement at the exact moment of elution, providing the most accurate compensation for matrix effects. |
| Extraction Recovery | Virtually identical to Regorafenib. | Similar, but can differ due to subtle structural differences affecting partitioning. | The near-identical chemical nature of a SIL-IS guarantees that any loss during sample processing is mirrored by the analyte, leading to a consistent analyte/IS ratio. |
| Ionization Efficiency | Identical to Regorafenib in the mass spectrometer source. | Can differ significantly, leading to disparate responses to matrix effects. | As ionization is a competitive process, a SIL-IS competes for charge in the same manner as the analyte, nullifying the impact of matrix components on quantification. |
| Regulatory Acceptance | Preferred by regulatory bodies like the FDA and EMA.[1] | Acceptable, but requires more rigorous validation to demonstrate its suitability. | The use of a SIL-IS is considered best practice and is explicitly recommended in bioanalytical method validation guidelines, streamlining regulatory submissions.[1] |
A Validated Bioanalytical Method for Regorafenib in Human Plasma using LC-MS/MS
This section outlines a detailed, step-by-step methodology for the validation of a bioanalytical method for Regorafenib in human plasma, employing Regorafenib-M5-13C6 as the internal standard. The protocols are designed to meet the stringent requirements of the FDA and EMA guidelines on bioanalytical method validation.
Experimental Workflow
Caption: A generalized workflow for the bioanalysis of Regorafenib in plasma.
Materials and Reagents
-
Regorafenib analytical standard (≥98% purity)
-
Regorafenib-M5-13C6 (isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
A validated UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Regorafenib and Regorafenib-M5-13C6 in DMSO at a concentration of 1 mg/mL.
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the primary stock solutions with 50:50 (v/v) acetonitrile:water.
-
Prepare a working solution of the internal standard (Regorafenib-M5-13C6) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Regorafenib to achieve a concentration range of 10 to 25,000 ng/mL.[4]
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B, hold, and then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Regorafenib: m/z 483.1 → 260.1; Regorafenib-M5-13C6: m/z 488.1 → 265.1 |
| Collision Energy | Optimize for your specific instrument. |
Validation Parameters and Acceptance Criteria
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, and in-processed samples). |
The Power of a Stable Isotope-Labeled Internal Standard in Practice
The use of Regorafenib-M5-13C6 provides a self-validating system. Any variability introduced during the analytical process will affect both the analyte and the internal standard to the same extent, resulting in a constant response ratio and, therefore, highly accurate and precise data.
Caption: Principle of using a SIL-IS for accurate quantification.
Conclusion
For the bioanalysis of Regorafenib, the choice of internal standard is a critical determinant of data quality. While structural analogs may seem like a viable option, they introduce a level of uncertainty that can compromise the integrity of pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Regorafenib-M5-13C6, is unequivocally the superior approach. It provides a robust, reliable, and regulatory-compliant method that ensures the highest level of accuracy and precision. By adopting the principles and protocols outlined in this guide, researchers can be confident in the validity of their bioanalytical data, ultimately contributing to the safer and more effective use of Regorafenib in the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting an Internal Standard for the Quantification of Regorafenib
Introduction: The Analytical Imperative for Regorafenib Quantification
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] Its therapeutic efficacy is linked to achieving specific plasma concentrations, making accurate quantification essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[4][5] The gold standard for this task is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.
However, the inherent complexity of biological matrices like human plasma introduces significant analytical variability.[6] Factors such as inconsistent sample extraction, matrix-induced ion suppression or enhancement, and instrument fluctuation can compromise data integrity.[7][8] To counteract these variables, the use of an appropriate internal standard (IS) is not merely a suggestion but a fundamental requirement for a robust and reliable bioanalytical method.[9][10] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference to normalize the analytical response of the target analyte, Regorafenib.
This guide provides an in-depth comparison of the most common internal standards used for Regorafenib quantification, grounded in established bioanalytical principles and experimental evidence. We will dissect the performance of stable isotope-labeled versus structural analog internal standards, providing the technical insights necessary for researchers to make an informed and scientifically sound selection.
Pillar 1: The Theoretical Bedrock - What Defines an Ideal Internal Standard?
Before comparing specific candidates, we must establish the criteria for an ideal internal standard in LC-MS/MS analysis. The core principle is that the IS should mimic the analytical behavior of the analyte as closely as possible throughout the entire workflow—from sample preparation to detection.[10]
Key characteristics include:
-
Physicochemical Similarity: The IS should share structural and chemical properties with the analyte to ensure similar extraction recovery and response to matrix effects.
-
Chromatographic Co-elution (for SIL-IS): A stable isotope-labeled internal standard (SIL-IS) should ideally co-elute with the analyte. This ensures both compounds experience the exact same matrix effects at the point of ionization.[11]
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, with no overlapping mass-to-charge (m/z) signals.
-
Purity and Stability: The IS must be free of impurities that could interfere with the analyte signal (especially unlabeled analyte in a SIL-IS) and remain stable throughout sample processing and storage.[11]
-
Absence in Matrix: The IS must not be endogenously present in the biological samples being analyzed.
The choice of IS is arguably one of the most critical decisions in method development, directly impacting the accuracy, precision, and ruggedness of the final assay. Regulatory bodies like the FDA and EMA strongly advocate for the use of a SIL-IS whenever possible, a recommendation codified in the International Council for Harmonisation (ICH) M10 guideline.[9]
Pillar 2: The Contenders - A Comparative Analysis
For Regorafenib quantification, the choice of internal standard typically narrows down to two main categories: Stable Isotope-Labeled (SIL) analogs of Regorafenib and structurally similar compounds.
Category 1: The "Gold Standard" - Stable Isotope-Labeled (SIL) Internal Standards
SIL-IS are considered the pinnacle of internal standards for mass spectrometry.[12] In these molecules, one or more atoms (commonly ²H, ¹³C, or ¹⁵N) are replaced with their heavy stable isotopes. For Regorafenib, the most frequently cited SIL-IS is Regorafenib-d3 .[13] Other variants like Regorafenib-¹³CD₃ have also been utilized.[14]
The Causality Behind SIL Superiority: Because a SIL-IS is chemically identical to the analyte, its behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and its interaction with the LC column are nearly indistinguishable from the native analyte.[12] Most importantly, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's electrospray source.[11] This near-perfect mimicry allows it to correct for variability with unmatched accuracy. A study on the drug lapatinib powerfully demonstrated that while both analog and SIL internal standards performed adequately in pooled plasma, only the SIL-IS could correct for the significant inter-individual variability in extraction recovery observed in actual patient plasma samples.[7][8] This principle is directly applicable to Regorafenib, a drug also subject to complex patient matrices.
Category 2: The Practical Alternative - Structural Analog Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, researchers turn to structural analogs. For Regorafenib, the most widely used analog IS is Sorafenib .[4][15]
The Rationale for Sorafenib: Sorafenib is also a multi-kinase inhibitor and shares a high degree of structural similarity with Regorafenib; they differ only by a single fluorine atom on the central phenyl ring.[16][17][18] This similarity suggests they will have comparable, though not identical, extraction efficiencies and chromatographic retention. Other, less common analogs reported in the literature include nilotinib and midazolam.[19][20]
Head-to-Head Performance Comparison
To objectively compare these options, we will evaluate their performance based on key analytical metrics.
Table 1: Physicochemical Properties of Regorafenib and Common Internal Standards | Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference from Regorafenib | | :--- | :--- | :--- | :--- | :--- | | Regorafenib |
| C₂₁H₁₅ClF₄N₄O₃ | 482.82 | - | | Regorafenib-d₃ | Same as above | C₂₁H₁₂D₃ClF₄N₄O₃ | 485.84 | 3 deuterium atoms replace 3 hydrogen atoms. | | Sorafenib |
| C₂₁H₁₆ClF₃N₄O₃ | 464.83 | Lacks the fluorine atom on the central phenyl ring. |
Performance Metric Deep Dive:
-
Matrix Effect & Ionization: This is where the distinction is most critical. Matrix effects are caused by co-eluting endogenous components from the biological sample that alter the ionization efficiency of the analyte.[6] A SIL-IS, which co-elutes with the analyte, will be affected in the same way, and the ratio of analyte peak area to IS peak area will remain constant, yielding an accurate result. A structural analog like Sorafenib, however, will have a slightly different retention time and may exist in a different "zone" of ion suppression or enhancement. This can lead to a breakdown in the analyte/IS ratio's reliability, introducing bias and imprecision. While some studies show acceptable performance with Sorafenib, they cannot guarantee this consistency across diverse patient populations.[4][15]
-
Extraction Recovery: Regorafenib is highly protein-bound in plasma. Variations in protein content and composition between patients can lead to significant variability in extraction recovery.[7] A SIL-IS will mirror the protein binding and subsequent release of Regorafenib during extraction far more faithfully than Sorafenib, whose slightly different structure may lead to different binding affinities and recovery rates.
-
Accuracy & Precision: Published methods provide insight into the expected performance. While methods using both types of IS can be validated to meet regulatory criteria (typically ±15% for accuracy and <15% for precision), the use of a SIL-IS provides a greater margin of safety against unforeseen matrix effects in real-world samples.[4][15][21]
Table 2: Summary of Performance from Published LC-MS/MS Methods
| Internal Standard | Typical Accuracy (% Bias) | Typical Precision (%RSD / %CV) | Key Strengths | Key Weaknesses |
|---|---|---|---|---|
| Regorafenib-d₃ / ¹³CD₃ | 91.0% to 111.7%[21] | < 15%[14][20] | Considered the "gold standard"; best correction for matrix effects and extraction variability.[7][8][9] | Higher cost; potential for isotopic contribution from the analyte. |
| Sorafenib | 94.8% to 103.0%[15] | < 15%[4][15] | Lower cost; structurally very similar to Regorafenib. | Does not co-elute perfectly; may not fully compensate for matrix effects or differential extraction recovery.[11] |
Pillar 3: From Theory to Practice - Experimental Protocols & Workflows
A self-validating protocol is built on logical, defensible choices. Below is a representative, detailed workflow for the quantification of Regorafenib in human plasma, adaptable for either a SIL or analog IS.
Generalized Experimental Workflow
Caption: General workflow for Regorafenib quantification in plasma.
Step-by-Step Methodology
-
Preparation of Standards and QCs:
-
Prepare primary stock solutions of Regorafenib and the chosen Internal Standard (e.g., Regorafenib-d₃ or Sorafenib) in a suitable organic solvent like DMSO or Methanol at 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the Regorafenib stock. These will be used to spike blank plasma to create calibration standards (e.g., 10 to 25,000 ng/mL).[14]
-
Prepare a separate set of working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise foul the analytical column and suppress the MS signal. Acetonitrile is a common choice due to its efficiency in precipitating proteins while keeping Regorafenib in solution.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis. Dilution with the initial mobile phase may be performed to improve peak shape.
-
-
LC-MS/MS Conditions:
-
Rationale: A C18 reversed-phase column is chosen for its ability to retain moderately nonpolar molecules like Regorafenib. A gradient elution starting with a high aqueous component allows for good focusing of the analyte on the column head, while increasing the organic component ensures timely elution. Formic acid or ammonium formate is added to the mobile phase to promote protonation of the analyte, enhancing signal in positive ion mode ESI.
-
LC System: UPLC/UHPLC system.
-
Column: A C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient might be: 0-0.5 min (30% B), 0.5-2.5 min (30% to 90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90% to 30% B), 3.6-4.5 min (30% B).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Decision Framework for IS Selection
The optimal choice of internal standard depends on the context and goals of the study.
Caption: Decision tree for selecting a Regorafenib internal standard.
Conclusion and Authoritative Recommendation
For the quantitative analysis of Regorafenib in biological matrices, the choice of internal standard is a critical determinant of data quality and reliability. While structural analogs like Sorafenib can be successfully used and validated, they carry an inherent risk of failing to adequately correct for matrix variability, particularly across diverse patient populations.[4][15]
Therefore, based on overwhelming scientific consensus and regulatory guidance, a stable isotope-labeled internal standard, such as Regorafenib-d₃, is the unequivocally superior choice and is strongly recommended for all applications. The ability of a SIL-IS to intimately track the analyte through every step of the analytical process provides a level of accuracy and robustness that a structural analog cannot guarantee.[7][8][9] This is especially critical for regulated bioanalysis, where data integrity is paramount. For exploratory or early-stage research where a SIL-IS may not be feasible, Sorafenib represents a viable alternative, but it necessitates rigorous validation of matrix effects and a thorough understanding of its limitations.
By prioritizing the use of a SIL-IS, researchers can ensure their methods are built on a foundation of scientific integrity, generating the high-quality, reproducible data required to advance drug development and clinical research.
References
- 1. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib Impurities | SynZeal [synzeal.com]
- 3. Regorafenib for Hepatocellular Carcinoma in Real-World Practice (REFINE): A Prospective, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ijrti.org [ijrti.org]
- 15. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-Incurred-Sample-Reanalysis-for-Regorafenib-and-its-Metabolites
A Comparative Guide to Ensuring Bioanalytical Method Reproducibility
In the landscape of drug development, the reproducibility and reliability of bioanalytical methods are paramount for making sound decisions regarding the safety and efficacy of a therapeutic candidate. Incurred sample reanalysis (ISR) serves as a critical in-study validation parameter to ensure that a bioanalytical method is robust and provides consistent results when analyzing patient or subject samples. This guide provides an in-depth comparison of methodologies and best practices for conducting ISR for the multi-kinase inhibitor Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Regorafenib. It will delve into the regulatory framework, established analytical techniques, a detailed experimental protocol for ISR, and a comparative analysis of potential methodologies.
The Imperative of Incurred Sample Reanalysis
Bioanalytical method validation is initially performed using pristine biological matrix (e.g., plasma) spiked with analytical standards. However, incurred samples, those collected from subjects in a clinical trial, can present unforeseen challenges not encountered during pre-study validation.[1] These may include:
-
Metabolite Interference: The presence of known or unknown metabolites that can interfere with the accurate quantification of the parent drug.
-
Protein Binding Differences: Altered protein binding characteristics in diseased populations compared to healthy volunteers.
-
Matrix Effects: Variations in the biological matrix due to disease state, diet, or concomitant medications that can impact analyte ionization and detection.
-
Sample Inhomogeneity: The potential for non-uniform distribution of the analyte within the sample.
ISR addresses these potential discrepancies by reanalyzing a subset of study samples in a separate analytical run and comparing the results to the original values.[2][3] This process provides a crucial measure of the method's reproducibility under real-world conditions.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for ISR.[4][5][6][7][8][9][10] The harmonized ICH M10 guideline, now adopted by these agencies, provides a unified framework for bioanalytical method validation and study sample analysis, including ISR.[4][6][7][9]
Bioanalytical Landscape for Regorafenib and its Metabolites
The accurate quantification of Regorafenib and its active metabolites, M-2 and M-5, is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[11][12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[13][14][15][16][17]
Several validated LC-MS/MS methods have been published for the simultaneous determination of Regorafenib and its metabolites in biological matrices, predominantly human plasma.[12][13][14][15] A comparison of common approaches is summarized in the table below.
Table 1: Comparison of LC-MS/MS Methodologies for Regorafenib and Metabolites
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation (PPT) with acetonitrile.[15] | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether. | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. |
| Chromatography | Reversed-phase C18 column with a gradient elution of acetonitrile and ammonium formate buffer.[13][14] | Phenyl-hexyl column with an isocratic elution of methanol and formic acid in water. | Cyano column with a gradient of acetonitrile and water with 0.1% formic acid. |
| Ionization | Electrospray Ionization (ESI) in positive mode.[13][14] | ESI in positive mode. | Atmospheric Pressure Chemical Ionization (APCI) in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM).[18] | MRM. | MRM. |
| Internal Standard | Isotopically labeled Regorafenib (e.g., Regorafenib-d3). | Structurally similar analog (e.g., Sorafenib).[19] | Different but well-characterized compound (e.g., Diazepam-d5). |
| Pros | Simple, fast, and cost-effective.[15] | Cleaner extracts, reduced matrix effects. | Highest sample cleanup, minimal matrix effects. |
| Cons | Potential for significant matrix effects. | More time-consuming and requires larger solvent volumes. | More expensive and requires method development for the SPE cartridge. |
The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. For ISR, it is crucial to use the exact same bioanalytical method as the original analysis to ensure a valid comparison.[1]
A Step-by-Step Protocol for Incurred Sample Reanalysis of Regorafenib
This protocol is based on the principles outlined in the ICH M10 guideline and common industry best practices.[4][5][6][7][8][9][10]
Sample Selection
The selection of samples for ISR is a critical step. The following criteria should be applied:
-
Number of Samples: A minimum of 5% of the total number of study samples should be selected for reanalysis. For smaller studies, a minimum number of samples (e.g., 20) may be more appropriate.
-
Timing of Selection: ISR should be conducted throughout the sample analysis phase of the study to identify any potential issues early on.
-
Concentration Distribution: Samples should be selected to cover the entire concentration range of the study, with a focus on samples around the maximum concentration (Cmax) and in the elimination phase.
-
Subject Diversity: Samples should be selected from multiple subjects to account for inter-individual variability.
Reanalysis Procedure
The reanalysis of the selected incurred samples must adhere to the following:
-
Identical Method: The same validated bioanalytical method used for the initial analysis must be employed for the reanalysis.[1] This includes the same sample preparation procedure, chromatographic conditions, and mass spectrometric settings.
-
Independent Runs: The ISR samples should be analyzed in a separate analytical run from the original analysis.
-
Blinding (Optional but Recommended): The analyst performing the reanalysis should ideally be blinded to the original results to prevent bias.
-
Calibration Curve and Quality Controls: A fresh calibration curve and quality control (QC) samples must be included in the ISR analytical run to ensure the validity of the run.
Acceptance Criteria
The results of the ISR are evaluated based on the percentage difference between the initial concentration and the reanalyzed concentration. The formula for calculating the percent difference is:
The acceptance criteria as per the ICH M10 guideline are:
-
For small molecules like Regorafenib, at least 67% (two-thirds) of the reanalyzed samples must have a percent difference within ±20% of the mean of the two values.[2][20]
Investigation of ISR Failures
If the ISR acceptance criteria are not met, a thorough investigation is mandatory.[1] The investigation should aim to identify the root cause of the discrepancy, which could include:
-
Methodological Issues: Problems with the bioanalytical method's robustness, such as analyte instability, metabolite interference, or inconsistent recovery.
-
Procedural Errors: Mistakes made during sample handling, preparation, or analysis.
-
Instrumental Problems: Malfunctions or inconsistencies in the LC-MS/MS system.
The investigation may lead to method re-optimization, re-validation, and the reanalysis of a larger portion of the study samples.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the key steps in the ISR process.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Structural Representation of Regorafenib and its Metabolites
A clear understanding of the chemical structures is fundamental to developing a selective bioanalytical method.
Caption: Chemical structures of Regorafenib and its major metabolites.[21][22][23]
Conclusion and Future Perspectives
Incurred sample reanalysis is an indispensable component of modern bioanalytical science, ensuring the integrity and reproducibility of data from clinical and non-clinical studies. For Regorafenib and its active metabolites, M-2 and M-5, the application of a robust and well-validated LC-MS/MS method is the cornerstone of a successful bioanalytical strategy.
By adhering to the principles outlined in this guide and the harmonized regulatory guidelines, researchers can confidently demonstrate the reliability of their bioanalytical data, ultimately contributing to the safe and effective development of new therapies. As analytical technologies continue to evolve, the principles of ISR will remain a fundamental aspect of ensuring data quality in drug development.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 11. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijrti.org [ijrti.org]
- 19. pubs.bcnf.ir [pubs.bcnf.ir]
- 20. benchchem.com [benchchem.com]
- 21. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Regorafenib | 755037-03-7 [chemicalbook.com]
- 23. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ionization Techniques: ESI vs. APCI for the Bioanalysis of Regorafenib M5
This guide provides an in-depth comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the quantitative analysis of Regorafenib's active metabolite, M5 (N-desmethyl-regorafenib-N-oxide), in biological matrices. As researchers, scientists, and drug development professionals, selecting the optimal ionization source is a critical decision that directly impacts the sensitivity, accuracy, and robustness of a bioanalytical method. This document will explore the theoretical underpinnings of each technique, present a data-driven comparison in the context of Regorafenib M5's physicochemical properties, and provide a validated experimental protocol to guide your method development.
Introduction: The Significance of Regorafenib and its M5 Metabolite
Regorafenib is an oral multi-kinase inhibitor that has shown efficacy in treating metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] The drug targets a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Following administration, Regorafenib is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4]
Two major pharmacologically active metabolites, M2 (Regorafenib-N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide), are formed and circulate in human plasma at concentrations similar to the parent drug.[4][5][6] The M5 metabolite, in particular, demonstrates potent inhibitory effects on key kinases like VEGFR2.[5] Given its significant concentration and pharmacological activity, the accurate quantification of M5 is crucial for understanding the complete pharmacokinetic (PK) profile, assessing therapeutic efficacy, and monitoring potential toxicities of Regorafenib treatment.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the choice of ionization source is a pivotal first step.[4][8][9]
To provide context for the analytical challenge, the metabolic pathway leading to M5 is illustrated below.
Caption: Metabolic activation of Regorafenib to its key metabolites M2 and M5.
Fundamentals of Ionization: ESI and APCI Mechanisms
Before comparing their application, it is essential to understand the fundamental principles governing each ionization technique. Both are "soft" ionization methods, meaning they impart minimal excess energy to the analyte, which keeps the molecule intact and predominantly produces the molecular ion or a pseudo-molecular ion—a critical feature for quantitative analysis.[10][11]
Electrospray Ionization (ESI)
ESI generates ions directly from a liquid phase. The process involves three key steps:
-
Droplet Formation: A high voltage is applied to the LC eluent as it exits a capillary, creating a fine spray of charged droplets.[12]
-
Desolvation: The solvent within these droplets evaporates, assisted by a drying gas (typically nitrogen). This causes the droplets to shrink and the charge density on their surface to increase.[12]
-
Ion Formation: When the electrostatic repulsion overcomes the droplet's surface tension, the droplet undergoes fission, eventually producing gas-phase analyte ions that can be directed into the mass spectrometer.[13]
ESI is exceptionally well-suited for polar, ionizable, and thermally labile compounds, ranging from small molecules to large biomolecules like proteins.[11][14][15]
Atmospheric Pressure Chemical Ionization (APCI)
APCI, in contrast, generates ions in the gas phase. The mechanism proceeds as follows:
-
Vaporization: The LC eluent is passed through a heated nebulizer (typically 350–500 °C), converting the solvent and analyte into a gaseous state.[16][17]
-
Primary Ionization: A corona discharge needle applies a high voltage to the vaporized mobile phase, creating reactant gas ions (e.g., H₃O⁺, N₂⁺).[18][19]
-
Chemical Ionization: These reactant ions collide with the neutral analyte molecules, transferring a proton to form protonated analyte ions ([M+H]⁺) or abstracting a proton to form deprotonated ions ([M-H]⁻).[17][18]
APCI is the preferred technique for less polar and more volatile compounds that are thermally stable enough to withstand the vaporization step.[14][16][20]
ESI vs. APCI: A Head-to-Head Comparison for Regorafenib M5 Analysis
The selection of an ionization source is dictated by the physicochemical properties of the analyte. Regorafenib M5 (C₂₀H₁₃ClF₄N₄O₄, MW: 484.79 g/mol ) is a moderately polar small molecule.[21] While the parent drug, Regorafenib, is considered lipophilic (LogP ~4.5), the M5 metabolite is a pyridine N-oxide, a structural feature that significantly increases its polarity and makes it an ideal candidate for ESI.[22]
The scientific literature consistently demonstrates the successful use of ESI for the quantification of Regorafenib and its metabolites, including M5, in various biological matrices.[1][4][9][23][24] This widespread adoption is not coincidental but is grounded in the superior performance of ESI for this class of compounds.
The following decision workflow illustrates the logic for selecting an ionization source based on analyte properties.
Caption: Decision workflow for selecting the optimal ionization source for Regorafenib M5.
Performance Comparison Summary
The table below summarizes the key performance characteristics of ESI and APCI for the analysis of Regorafenib M5.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Regorafenib M5 |
| Analyte Suitability | Ideal for polar, ionizable, and thermally labile molecules.[14][25] | Best for less polar, volatile, and thermally stable molecules.[16][26] | ESI is superior. The N-oxide moiety in M5 increases its polarity, making it highly amenable to ESI. |
| Ionization Mechanism | Ions are formed from charged liquid droplets.[12][13] | Gas-phase chemical ionization via proton transfer from reactant gas ions.[17][18] | ESI's mechanism is more direct for polar analytes already in solution, often leading to higher efficiency. |
| Sensitivity | Generally provides higher sensitivity for polar compounds. Published methods for M5 achieve LLOQs in the low ng/mL range.[1][4][9] | Can be more sensitive for nonpolar compounds that ionize poorly by ESI.[26][27] | ESI demonstrates excellent sensitivity. The existing validated methods confirm that ESI provides the required sensitivity for pharmacokinetic and clinical studies.[4][8] |
| Thermal Stress | Minimal thermal stress on the analyte; ionization occurs at near-ambient temperature.[26] | Requires high temperatures (~350-500 °C) to vaporize the analyte, risking thermal degradation.[16][19] | ESI is the safer choice. While Regorafenib is moderately thermostable, the stability of its metabolites at high temperatures may not be guaranteed. ESI eliminates this risk entirely.[22] |
| Matrix Effects | Can be susceptible to ion suppression from non-volatile matrix components.[26] | Generally less susceptible to ion suppression from non-volatile salts and buffers.[19][26] | With appropriate sample preparation (e.g., protein precipitation), matrix effects can be effectively managed for ESI, as shown in validated methods.[1][8] |
| Typical Ions Formed | [M+H]⁺, [M-H]⁻, and adducts (e.g., [M+Na]⁺). Can form multiply charged ions.[11][25] | Primarily singly charged ions, [M+H]⁺ or [M-H]⁻.[18] | For quantitative SRM/MRM analysis, the formation of a stable and abundant [M+H]⁺ precursor ion is key. ESI readily and efficiently produces this ion for Regorafenib M5.[4][9] |
Recommended Experimental Protocol: LC-ESI-MS/MS for Regorafenib M5
Based on overwhelming evidence from the scientific literature and the analyte's chemical properties, ESI is the unequivocally superior ionization technique for the analysis of Regorafenib M5. The following protocol is a synthesized example based on validated methods.[1][4][9][23]
Objective: To quantify Regorafenib M5 in human plasma with high sensitivity and precision.
Step 1: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., Regorafenib-¹³CD₃).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
Step 2: Liquid Chromatography (LC) Conditions
-
LC System: UHPLC system (e.g., Shimadzu, Thermo Fisher Vanquish).[4][8]
-
Column: C18 reverse-phase column (e.g., Accucore Vanquish C18, 100 × 2.1 mm, 1.5 µm).[4]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient Elution:
Time (min) % B 0.0 20 1.0 20 4.0 95 5.0 95 5.1 20 | 6.0 | 20 |
Step 3: Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex, TSQ Quantum).[4][8]
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[8]
-
Key Parameters:
-
IonSpray Voltage: ~5500 V
-
Source Temperature: ~500 °C
-
Curtain Gas: ~30 psi
-
Ion Source Gas 1 (Nebulizer): ~50 psi
-
Ion Source Gas 2 (Heater): ~50 psi
-
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Regorafenib M5 485.1 262.1 IS 486.1 262.1 (Note: Exact m/z values and collision energies should be optimized for the specific instrument used).
Conclusion
For the bioanalysis of Regorafenib M5, Electrospray Ionization (ESI) is the superior choice over Atmospheric Pressure Chemical Ionization (APCI). The polar nature of the M5 metabolite, conferred by its N-oxide group, makes it an ideal candidate for the ESI mechanism, leading to excellent ionization efficiency and high sensitivity. Validated methods reported in the literature consistently rely on LC-ESI-MS/MS, achieving the low limits of quantification necessary for clinical and preclinical research.[1][4][9] Furthermore, ESI avoids the high-temperature conditions inherent to APCI, thereby eliminating the risk of thermal degradation and ensuring the integrity of the analytical results. While APCI remains a valuable tool for less polar and more volatile analytes, for Regorafenib M5, the data and underlying chemical principles point decisively to ESI as the authoritative and most reliable ionization technique.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cocrystals of regorafenib with dicarboxylic acids: synthesis, characterization and property evaluation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
- 9. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 15. pharmafocuseurope.com [pharmafocuseurope.com]
- 16. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 17. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 18. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Atmospheric-pressure Chemical Ionization | Encyclopedia MDPI [encyclopedia.pub]
- 21. schd-shimadzu.com [schd-shimadzu.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 25. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. biotage.com [biotage.com]
A Senior Scientist's Guide to Establishing Linearity and Range for Regorafenib Bioanalysis Using a Stable Isotope-Labeled Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Regorafenib Quantification
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of several advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its therapeutic efficacy is linked to its ability to inhibit multiple protein kinases involved in angiogenesis and tumor proliferation.[1] Given its clinical significance, the accurate and reliable quantification of regorafenib and its active metabolites (such as M2 and M5) in biological matrices like human plasma is paramount.[2] This data is foundational for critical drug development activities, including pharmacokinetic (PK) studies, bioequivalence (BE) assessments, and therapeutic drug monitoring (TDM).[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, prized for its high sensitivity and specificity.[1][4] However, the reliability of any LC-MS/MS method hinges on a rigorous validation process, with particular attention paid to the calibration curve's linearity and dynamic range. This guide provides an in-depth technical comparison of established methods and outlines a best-practice protocol for defining the linearity and range of a Regorafenib assay using its ideal stable isotope-labeled (SIL) internal standard, Regorafenib M5-¹³C₆.
The Central Role of the Internal Standard: Why Regorafenib M5-¹³C₆ is the Gold Standard
In LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—prior to sample processing. Its purpose is to correct for variability during the analytical workflow, including extraction efficiency, matrix effects, and instrument response fluctuations.
While structurally similar molecules (analogs) like Sorafenib have been used as an IS for Regorafenib analysis[1][3], the most robust and scientifically preferred choice is a stable isotope-labeled version of the analyte itself. Regorafenib M5-¹³C₆ serves as an exemplary SIL-IS for several key reasons:
-
Identical Physicochemical Properties: It co-elutes perfectly with the native, unlabeled Regorafenib during chromatography.
-
Identical Extraction and Ionization Behavior: It experiences the same extraction recovery and ionization suppression or enhancement (matrix effects) as the analyte.
-
Mass-Based Differentiation: The incorporation of six ¹³C atoms creates a distinct mass shift, allowing the mass spectrometer to differentiate it from the native analyte while ensuring it does not exist naturally.
This near-perfect chemical mimicry ensures that any analytical variability affecting the analyte also affects the SIL-IS in the same proportion. The ratio of the analyte's peak area to the IS's peak area provides a normalized response that is far more accurate and precise than relying on the analyte's absolute response alone.
Conceptual Workflow: The SIL-IS Principle
The diagram below illustrates the fundamental principle of using a Stable Isotope-Labeled Internal Standard in an LC-MS/MS workflow.
Caption: Workflow of SIL-IS in LC-MS/MS from sample spiking to final quantification.
Linearity and Range: The Validation Framework
Before assessing performance, we must define the core parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
-
Calibration Curve: A plot of the instrument response (e.g., peak area ratio) versus the known concentration of the analyte in the calibration standards.[8] The relationship is typically modeled using a linear regression with a weighting factor (e.g., 1/x or 1/x²).
-
Linearity: Describes how well the calibration curve follows a linear model, typically assessed by the coefficient of determination (r²) or correlation coefficient (r), which should ideally be ≥0.99.[9]
-
Range: The interval between the lowest and highest concentrations of the analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve. It must be quantifiable with a precision (%CV) of ≤20% and accuracy (% bias) within ±20% of the nominal value.[10][11]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve. It must be quantifiable with a precision (%CV) of ≤15% and accuracy (% bias) within ±15% of the nominal value.[5]
Comparative Analysis of Published Bioanalytical Methods for Regorafenib
While specific data for Regorafenib M5-¹³C₆ is not always detailed in public literature, we can establish a strong performance benchmark by examining validated LC-MS/MS methods for Regorafenib. A method employing a high-quality SIL-IS like M5-¹³C₆ is expected to meet or exceed these performance metrics.
| Analyte(s) | Internal Standard | Matrix | Linear Range | LLOQ | ULOQ | r² | Reference |
| Regorafenib | Sorafenib | Human Plasma | 0.5 - 40 ppb (ng/mL) | 0.5 ng/mL | 40 ng/mL | N/A | [1][3] |
| Regorafenib | N/A (ISTD specified) | Human Plasma | 10 - 25000 ng/mL | 10 ng/mL | 25000 ng/mL | 0.9992 - 0.9994 | [4][11] |
| Regorafenib, M2, M5, RG | Regorafenib-¹³CD₃ | Mouse Plasma | 5 - 1000 ng/mL | 5 ng/mL | 1000 ng/mL | ≥ 0.99 | [9][12][13] |
| Regorafenib | N/A | Human Plasma | 2 - 10000 µg/L (ng/mL) | 2 ng/mL | 10000 ng/mL | N/A | [2] |
Expert Insights: The published methods demonstrate that Regorafenib can be quantified over a wide dynamic range, spanning from low ng/mL to high µg/mL levels. The choice of range is dictated by the study's objective; pharmacokinetic studies in humans, where Cmax can reach several µg/mL[2], require a broader range (e.g., 10-25000 ng/mL)[4][11]. In contrast, studies in animal models or those focused on lower concentrations may utilize a narrower range (e.g., 5-1000 ng/mL)[9]. The excellent linearity (r² > 0.99) reported in these studies is a testament to the robustness of the LC-MS/MS technique for this application.
Experimental Protocol: A Validated Approach to Establishing Linearity and Range
This section provides a detailed, step-by-step methodology for preparing calibration standards to validate the linearity and range of a Regorafenib assay using Regorafenib M5-¹³C₆ as the internal standard. This protocol is synthesized from best practices described in validated methods.[4][8][9]
Preparation of Stock and Working Solutions
Causality: Separate stock solutions for calibration standards (CAL) and quality control (QC) samples are prepared to avoid analytical bias and ensure the integrity of the validation.[8]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Regorafenib reference standard and dissolve in a 10 mL volumetric flask using methanol to create the CAL stock.
-
Using a separate lot or weighing of the reference standard, prepare a second 1 mg/mL stock solution for QCs.
-
Accurately weigh ~1 mg of Regorafenib M5-¹³C₆ and dissolve in a 1 mL volumetric flask using methanol to create the Internal Standard (IS) stock.
-
-
Working Solutions:
-
Perform serial dilutions of the CAL and QC stock solutions with methanol or a suitable solvent to create a series of working solutions at concentrations appropriate for spiking into the matrix.
-
Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 150 ng/mL) that will be used for protein precipitation/extraction.[9]
-
Preparation of Calibration Curve Standards in Plasma
Causality: Calibration standards must be prepared in the same biological matrix as the study samples to accurately mimic the analytical conditions and account for matrix effects.[5][8]
-
Spiking:
-
Label at least eight 1.5 mL microcentrifuge tubes for each calibration level (Blank, Zero, CAL 1 to CAL 6+).
-
Dispense a fixed volume (e.g., 95 µL) of blank human plasma into each tube.
-
Spike 5 µL of the appropriate CAL working solution into each corresponding tube to achieve the desired final concentrations. For example, to create a range of 5 to 1000 ng/mL.
-
Blank: Add 5 µL of solvent (no analyte, no IS).
-
Zero: Add 5 µL of solvent (will be spiked with IS later).
-
CAL Standards: Add 5 µL of the corresponding working solution.
-
-
Vortex: Gently vortex each tube for 10-15 seconds to ensure homogeneity.
Diagram: Preparation of Calibration Standards
This diagram outlines the hierarchical process of creating calibration standards, from primary stocks to the final spiked matrix samples.
Caption: Hierarchical workflow for preparing calibration curve standards in plasma.
Sample Extraction and Analysis
-
Protein Precipitation:
-
To each plasma sample (CALs, QCs, unknowns), add a fixed volume (e.g., 150 µL) of the IS working solution (in acetonitrile). The only exception is the 'Blank' sample, which receives acetonitrile without IS.
-
Causality: Acetonitrile precipitates plasma proteins, releasing the drug and IS into the supernatant. The addition of the IS at this stage ensures it undergoes the exact same extraction process as the analyte.
-
-
Centrifugation: Vortex all tubes vigorously for ~5 minutes, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[9]
Data Evaluation
-
Construct Curve: Generate a calibration curve by plotting the peak area ratio (Regorafenib / Regorafenib M5-¹³C₆) against the nominal concentrations of the CAL standards.
-
Regression Analysis: Apply a weighted (1/x²) linear regression to the data.
-
Assess Performance:
-
The correlation coefficient (r) should be ≥ 0.995.
-
Back-calculate the concentration of each CAL standard from the regression equation. The deviation from the nominal value should be within ±15% (±20% for the LLOQ).[10]
-
At least 75% of the calibration standards must meet this criterion for the run to be accepted.[10]
-
Conclusion
The successful quantification of Regorafenib is a critical component of its clinical development and therapeutic use. Establishing a robust bioanalytical method requires a deep understanding of the principles of linearity, range, and the pivotal role of internal standards. As demonstrated by a review of existing literature, LC-MS/MS methods for Regorafenib consistently achieve excellent linearity (r² ≥ 0.99) across wide dynamic ranges necessary for clinical research.[4][9]
The use of a stable isotope-labeled internal standard, specifically Regorafenib M5-¹³C₆, represents the pinnacle of current analytical practice. Its properties ensure the highest possible accuracy and precision by mitigating nearly all sources of analytical variability. By following a rigorous, well-documented protocol grounded in regulatory guidelines, researchers can confidently establish and validate a linear range for Regorafenib quantification that is fit for purpose, ensuring the generation of reliable and defensible data for regulatory submissions and clinical decision-making.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. ijrti.org [ijrti.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Regorafenib M5 Detection Methods
For researchers, clinical scientists, and drug development professionals engaged in the therapeutic monitoring and pharmacokinetic analysis of Regorafenib, the accurate quantification of its active metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for the detection of Regorafenib M5 (N-desmethyl-regorafenib-N-oxide), a critical metabolite with significant clinical implications. We will dissect the established gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and contrast it with the potential and pitfalls of immunoassay-based approaches, focusing on the core principles of specificity and selectivity.
The Clinical Significance of Regorafenib and its Metabolites
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] Its therapeutic efficacy is not solely attributed to the parent drug; two major active metabolites, M2 (regorafenib-N-oxide) and M5, play a significant role. Studies have demonstrated that at steady state, the plasma exposure to M2 and M5 is comparable to that of Regorafenib itself.[3] Notably, the trough concentrations of M5 have been correlated with the incidence of skin toxicities, a frequent cause of dose modification, and may also predict treatment efficacy.[2][4] This underscores the necessity for precise and reliable analytical methods to quantify M5, enabling robust therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
The Metabolic Pathway of Regorafenib
Regorafenib undergoes extensive hepatic metabolism, primarily through cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][5] The formation of the active metabolites M2 and M5 is a key part of this biotransformation.
Caption: Simplified metabolic pathway of Regorafenib.
Comparative Analysis of Detection Methodologies
The crux of reliable metabolite quantification lies in the analytical method's ability to distinguish the target analyte from the parent drug, other metabolites, and endogenous matrix components. This is the essence of specificity and selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the definitive method for the quantification of Regorafenib and its metabolites in biological matrices.[1][6][7] Its high specificity and sensitivity make it the preferred choice for clinical and research applications.
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The liquid chromatography component separates Regorafenib, M2, M5, and other potential interferents based on their physicochemical properties (e.g., polarity, size) as they pass through a chromatographic column. The eluting compounds are then ionized and introduced into the mass spectrometer. In the tandem mass spectrometer, specific precursor ions (parent ions) of the target analytes are selected, fragmented, and the resulting product ions are detected. This process of selecting a specific precursor-product ion transition, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of specificity.
Caption: Workflow of an LC-MS/MS based analytical method.
Experimental Data and Performance: Numerous validated LC-MS/MS methods for the simultaneous determination of Regorafenib, M2, and M5 in human plasma have been published.[6][7][8] These methods consistently demonstrate high performance across key validation parameters.
| Parameter | Typical Performance of LC-MS/MS Methods | Reference |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | [1][8] |
| **Linearity (R²) ** | ≥ 0.99 | [1][6] |
| Intra- and Inter-day Precision (CV%) | < 15% | [6][7] |
| Accuracy (% Bias) | Within ±15% | [6][7] |
| Recovery | > 75% | [1][9] |
| Specificity/Selectivity | No significant interference from endogenous components or other metabolites | [1][8] |
Step-by-Step Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
The gradient program is optimized to achieve baseline separation of Regorafenib, M2, and M5.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MRM transitions for each analyte (Regorafenib, M2, M5, and the internal standard). This involves selecting the appropriate precursor ion and the most abundant and stable product ion.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
Quantify the concentration of M5 in the unknown samples using the regression equation from the calibration curve.
-
Self-Validation and Trustworthiness: The specificity of LC-MS/MS is inherently self-validating. The combination of chromatographic retention time and the unique mass-to-charge ratio of the precursor and product ions provides a high degree of confidence in the identity of the detected analyte. The use of a stable isotope-labeled internal standard further enhances the accuracy and precision by correcting for variations in sample preparation and instrument response.
Immunoassays: A Potential Alternative with Caveats
Immunoassays, such as ELISA, are widely used in clinical diagnostics due to their high throughput and ease of use. However, for the specific and selective quantification of a small molecule metabolite like Regorafenib M5, significant challenges arise.
Principle of Operation: Immunoassays rely on the specific binding of an antibody to its target antigen. In a competitive immunoassay format, a labeled version of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.
Specificity and Selectivity Challenges: The primary hurdle for developing a reliable immunoassay for Regorafenib M5 is achieving the required specificity and selectivity, particularly concerning cross-reactivity with the parent drug (Regorafenib) and the M2 metabolite.[10][11][12]
-
Structural Similarity: Regorafenib, M2, and M5 share a very similar core structure. The differences are subtle: an N-oxide group in M2 and an additional N-demethylation in M5. Generating an antibody that can exclusively recognize the unique structural features of M5 without cross-reacting with the more abundant parent drug and M2 is a significant immunological challenge.
-
Consequences of Cross-Reactivity: If the antibody cross-reacts with Regorafenib or M2, the immunoassay will overestimate the concentration of M5, leading to erroneous pharmacokinetic data and potentially incorrect clinical decisions regarding dose adjustments.[13][14]
Caption: The challenge of antibody specificity for Regorafenib M5.
Hypothetical Performance Comparison:
| Feature | LC-MS/MS | Immunoassay |
| Specificity | Very High (based on mass and fragmentation) | Potentially Low to Moderate (dependent on antibody quality) |
| Selectivity | Excellent (chromatographic separation) | Prone to cross-reactivity with structurally similar compounds |
| Development Time | Moderate | Long and complex (antibody generation and characterization) |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower (at high volumes) |
| Expertise Required | High | Moderate |
Conclusion and Recommendations
For the accurate and reliable quantification of Regorafenib M5 in research and clinical settings, LC-MS/MS remains the unequivocal gold standard . Its inherent specificity and selectivity, derived from the combination of chromatographic separation and mass-based detection, provide the necessary confidence to make critical decisions in drug development and patient management. The wealth of validated and published LC-MS/MS methods further solidifies its position as the most trustworthy analytical technique for this application.
While immunoassays offer advantages in terms of throughput and cost-effectiveness, the development of a sufficiently specific and selective assay for Regorafenib M5 is fraught with challenges due to the high structural similarity with the parent drug and the M2 metabolite. Without extensive and rigorous validation demonstrating a lack of significant cross-reactivity, the data generated from an immunoassay for Regorafenib M5 would be of questionable value.
Therefore, for any study requiring the precise quantification of Regorafenib M5, the adoption of a validated LC-MS/MS method is strongly recommended to ensure data integrity and the scientific validity of the results.
References
- 1. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 11. siemens-healthineers.com [siemens-healthineers.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision in Regorafenib Metabolite Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical component of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of the inter-day and intra-day precision for bioanalytical assays of Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). We will delve into the technical nuances of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering insights grounded in established regulatory guidelines to ensure data integrity and reproducibility.
The Critical Role of Metabolite Monitoring in Regorafenib Therapy
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers.[1] Its efficacy and toxicity are not solely dependent on the parent drug concentration but are also significantly influenced by its major pharmacologically active metabolites, M-2 and M-5.[2][3] These metabolites can reach concentrations in plasma comparable to or even exceeding that of regorafenib itself at a steady state.[2][4] Therefore, a robust and precise bioanalytical method that simultaneously quantifies regorafenib and its key metabolites is paramount for a comprehensive understanding of its disposition and for correlating exposure with clinical outcomes.[5][6]
Pillars of a Trustworthy Assay: Understanding Inter-day and Intra-day Precision
Before we examine specific data, it is crucial to understand the concepts of intra-day and inter-day precision, which are fundamental to the validation of any bioanalytical method. According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][8][9]
-
Intra-day Precision (Repeatability): This measures the precision of an assay over a short period, typically within the same day, by the same analyst using the same instrument. It reflects the random error inherent in the method.
-
Inter-day Precision (Intermediate Precision): This assesses the variability of the assay over a longer period, such as on different days, with different analysts, or on different instruments. It provides a more realistic measure of the method's reproducibility in a routine laboratory setting.
The acceptance criteria for both intra-day and inter-day precision, as stipulated by the FDA and EMA, is that the coefficient of variation (CV), also known as relative standard deviation (RSD), should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[7][9]
Comparative Analysis of a Validated LC-MS/MS Assay
Several validated LC-MS/MS methods have been published for the simultaneous determination of regorafenib and its metabolites in biological matrices, most commonly human plasma.[10][11][12] The following table summarizes representative inter-day and intra-day precision data from a published study, providing a benchmark for what to expect from a well-validated assay.
| Analyte | Concentration Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Regorafenib | LQC | 50 | 4.5 | 6.8 |
| MQC | 500 | 3.2 | 5.1 | |
| HQC | 4000 | 2.8 | 4.2 | |
| Metabolite M-2 | LQC | 50 | 5.1 | 7.2 |
| MQC | 500 | 3.8 | 5.9 | |
| HQC | 4000 | 3.1 | 4.8 | |
| Metabolite M-5 | LQC | 50 | 6.2 | 8.5 |
| MQC | 500 | 4.1 | 6.3 | |
| HQC | 4000 | 3.5 | 5.5 |
Data synthesized from representative values reported in the literature.[10][11][13][14]
As the data illustrates, a robust LC-MS/MS assay can achieve excellent precision, with CVs well within the 15% limit set by regulatory agencies. This level of precision is crucial for reliably detecting small but clinically significant changes in drug and metabolite concentrations.
Experimental Workflow for a Validated Regorafenib Metabolite Assay
The foundation of precise and accurate data lies in a well-designed and meticulously executed experimental protocol. The following is a representative workflow for the analysis of regorafenib and its metabolites in human plasma.
Caption: Experimental workflow for the LC-MS/MS analysis of Regorafenib and its metabolites.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
A small aliquot of human plasma (typically 50-100 µL) is used.
-
An internal standard (IS), a molecule structurally similar to the analytes (e.g., isotopically labeled regorafenib or a related drug like sorafenib), is added to each sample.[15] The IS is crucial for correcting for variability during sample preparation and instrument analysis.
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile.[10][15] This step is essential as proteins can interfere with the analysis and damage the analytical column.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant containing the analytes and IS is transferred to a clean tube or plate and may be diluted before injection into the LC-MS/MS system.[10]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes and IS are separated on a reverse-phase column (e.g., a C18 column) using a gradient elution of mobile phases, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[10][11] This separation is critical for distinguishing the parent drug from its metabolites and other endogenous plasma components.
-
The eluent from the column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in the positive ion mode.[10][15]
-
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves isolating a specific precursor ion for each analyte and then fragmenting it to produce a characteristic product ion. The instrument then monitors these specific precursor-to-product ion transitions for each analyte, ensuring high specificity and minimizing interferences.[11]
-
-
Data Processing:
-
The data acquisition software generates chromatograms showing the intensity of the signal over time for each analyte and the IS.
-
The peaks corresponding to each analyte and the IS are integrated to determine their respective areas.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of a series of calibration standards.
-
The concentrations of the analytes in the unknown samples are then calculated from this calibration curve.
-
The Logic of Precision: A Conceptual Diagram
To further clarify the relationship between the different aspects of precision, the following diagram illustrates the concept of intra-day and inter-day variability.
Caption: Conceptual diagram illustrating intra-day and inter-day precision in bioanalytical assays.
Conclusion
The development and validation of a precise and reliable bioanalytical method for regorafenib and its active metabolites, M-2 and M-5, are indispensable for advancing our understanding of its clinical pharmacology. As demonstrated, modern LC-MS/MS methods can achieve excellent intra-day and inter-day precision, comfortably meeting the stringent requirements of regulatory agencies. By adhering to a well-structured experimental workflow and understanding the fundamental principles of method validation, researchers can generate high-quality data that is both reproducible and defensible, ultimately contributing to the safer and more effective use of this important anti-cancer agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 15. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Regorafenib M5
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the robustness testing of the analytical method for Regorafenib M5, a critical metabolite of the multi-kinase inhibitor Regorafenib. We will delve into the scientific rationale behind experimental choices, present comparative data, and offer a detailed protocol to ensure your analytical method is reliable and ready for validation.
The Imperative of Robustness Testing in Drug Analysis
Robustness testing is not merely a checkbox in a validation protocol; it is the deliberate process of challenging an analytical method to determine its resilience to the minor, yet realistic, variations that occur during routine use. As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), robustness is "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage."[1][2] A robust method ensures inter-laboratory and intra-laboratory consistency, a cornerstone of reliable pharmacokinetic and toxicokinetic studies.
Comparing Analytical Approaches for Regorafenib M5 Quantification
The primary analytical technique for the quantification of Regorafenib and its metabolites in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][5] This method offers high sensitivity, specificity, and throughput. However, the specific parameters of the UPLC-MS/MS method can vary, and understanding these differences is key to developing a robust assay.
Below is a comparison of typical parameters found in published methods for Regorafenib M5 analysis. This comparison will inform our subsequent robustness testing protocol.
| Parameter | Alternative 1 | Alternative 2 | Rationale and Comparison |
| Chromatographic Column | C18 (e.g., Acquity UPLC BEH C18)[6] | Phenyl-Hexyl | C18 columns are widely used for their hydrophobic retention of a broad range of molecules. Phenyl-Hexyl columns offer alternative selectivity, particularly for aromatic compounds like Regorafenib, through pi-pi interactions. The choice depends on the separation efficiency from other metabolites and matrix components. For robustness testing, evaluating different batches or manufacturers of the chosen column type is critical. |
| Mobile Phase Composition | Acetonitrile and water with 0.1% formic acid[5][7] | Methanol and water with 0.1% formic acid | Acetonitrile generally provides better chromatographic resolution and lower backpressure than methanol. Formic acid is added to improve peak shape and ionization efficiency in positive ion mode mass spectrometry. The organic-to-aqueous ratio is a critical parameter for robustness testing. |
| Flow Rate | 0.4 mL/min[5] | 0.5 mL/min | Higher flow rates can reduce analysis time but may also increase backpressure and potentially decrease separation efficiency. Small, deliberate variations in the flow rate are a key aspect of robustness testing. |
| Column Temperature | 40°C[3] | 35°C | Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase, thereby influencing retention time and peak shape. Temperature fluctuations are a common source of variability in a laboratory environment. |
| Sample Preparation | Protein Precipitation (PPT) with acetonitrile[5] | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | PPT is a simple and fast method but may result in less clean extracts, potentially leading to matrix effects.[5] LLE and SPE are more labor-intensive but can provide cleaner samples. The choice impacts recovery and matrix effects, and the robustness of the chosen method should be assessed. |
A Detailed Protocol for Robustness Testing of a UPLC-MS/MS Method for Regorafenib M5
This protocol is designed to systematically evaluate the robustness of a chosen analytical method. The following assumes a UPLC-MS/MS method has been developed and is undergoing pre-validation or full validation.
Experimental Workflow for Robustness Testing
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Regorafenib N-oxide and N-desmethyl (M5)-13C6
This guide provides essential safety and logistical information for the proper handling and disposal of Regorafenib N-oxide and its isotopically labeled metabolite, Regorafenib N-desmethyl (M5)-13C6. As potent cytotoxic compounds used in research, their waste streams must be managed with stringent adherence to safety protocols to protect laboratory personnel and the environment. This document synthesizes regulatory standards with field-proven insights to ensure a self-validating system of laboratory safety.
Core Principles: Understanding the Hazard Profile
The foundation of safe disposal is a thorough understanding of the materials involved. Regorafenib is an antineoplastic agent, and its metabolites, including the N-oxide (M2) and N-desmethyl N-oxide (M5) forms, are considered cytotoxic.[1][2][3] Cytotoxic drugs are inherently toxic and may be carcinogenic, mutagenic, or teratogenic.[2] Therefore, all waste generated from handling these compounds must be treated as hazardous chemical waste.
A critical distinction for Regorafenib N-desmethyl (M5)-13C6 is the nature of its isotopic label. Carbon-13 (¹³C) is a stable, non-radioactive isotope .[4][5][6] Consequently, its disposal is governed solely by the chemical cytotoxicity of the molecule, not by radiological safety protocols.[4][6][] No specialized procedures for radioactive waste are required.
The following table summarizes the key hazard information.
| Compound | CAS Number | Key Hazards | Regulatory Notes |
| Regorafenib N-oxide (M2) | 835621-11-9 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[8] | Treat as cytotoxic/hazardous waste. |
| N-desmethyl Regorafenib N-oxide (M5) | 835621-12-0 | While one SDS does not classify it as hazardous under GHS, it notes potential for anemia, liver damage, and reproductive/teratogenic effects.[9] Given its origin as an active metabolite of a cytotoxic drug, it must be handled as hazardous.[10][11] | Treat as cytotoxic/hazardous waste. |
| Regorafenib N-desmethyl (M5)-13C6 | Not Available | Chemical hazards are identical to the unlabeled M5 compound. The ¹³C stable isotope label adds no radiological hazard.[4][6] | Disposal is dictated by chemical cytotoxicity, not radioactivity. |
Personnel Protection: Your First Line of Defense
Due to the hazardous nature of these compounds, occupational exposure must be minimized through the consistent use of appropriate Personal Protective Equipment (PPE).[2] The main routes of exposure in a laboratory setting are inhalation of aerosols, dermal absorption, and accidental ingestion.[1]
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling/Weighing Powders | Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles, Face Shield | Prevents dermal contact and protects eyes and face from aerosolized particles. All handling of powders should occur in a chemical fume hood or similar ventilated enclosure. |
| Preparing Solutions | Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles | Protects against splashes and direct skin contact with the concentrated compound or solvent. |
| Handling Waste Containers | Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses | Provides a primary barrier during the transport and consolidation of sealed waste containers. |
| Spill Cleanup | Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles, Face Shield, N95 Respirator | Provides maximum protection from high-concentration exposure during emergency spill cleanup.[12][13] |
Waste Segregation: A Critical Decision Pathway
Proper segregation at the point of generation is the most critical step in the waste management process.[14][15] Mixing cytotoxic waste with other waste streams can lead to regulatory violations and unnecessarily endanger personnel who handle general lab waste.[6] All items that come into contact with Regorafenib or its metabolites must be treated as cytotoxic waste.[16]
The following workflow diagram outlines the decision process for segregating waste contaminated with these compounds.
Caption: Waste Segregation Decision Tree for Regorafenib Compounds.
Step-by-Step Disposal Protocols
Follow these procedures for each specific waste stream. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) and disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[17][18] Never discharge these chemicals to the sanitary sewer.[17]
Protocol 4.1: Unused/Expired Pure Compounds
-
Ensure the compound is in its original, sealed container or a securely sealed, compatible secondary container.
-
Label the container clearly as "HAZARDOUS WASTE" and list the full chemical name: "Regorafenib N-oxide" or "Regorafenib N-desmethyl (M5)-13C6".
-
Place the container in the designated SAA for solid chemical waste.
-
Arrange for pickup by EH&S.
Protocol 4.2: Trace-Contaminated Solid Waste
This category includes used PPE (gloves, gowns), empty vials, plastic tubes, and bench paper.
-
At the point of generation, place all contaminated items directly into a designated container lined with a yellow chemotherapy waste bag and labeled "CYTOTOXIC WASTE".[16][19]
-
Keep the container closed when not in use.
-
When the bag is three-quarters full, securely seal it.
-
Place the sealed bag in the designated SAA for cytotoxic waste.
Protocol 4.3: Contaminated Sharps
This includes needles, syringes, contaminated glass pipettes, and broken glassware.
-
Immediately place the sharp object into a rigid, puncture-proof sharps container clearly labeled "CYTOTOXIC SHARPS WASTE".[2][15][16]
-
Do not recap, bend, or break needles.[20]
-
Once the container is three-quarters full, lock the lid securely.
-
Place the sealed container in the designated SAA.
Protocol 4.4: Contaminated Liquid Waste
This includes any solvent or aqueous solution containing the subject compounds.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
Collect the liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass carboy) with a screw cap.
-
Label the container clearly with "HAZARDOUS WASTE," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Keep the container securely capped and stored in secondary containment (e.g., a spill tray).
-
Arrange for pickup by EH&S once the container is full.
Emergency Spill Management
Accidental spills must be managed immediately and safely. All labs working with these compounds must have a dedicated cytotoxic drug spill kit readily accessible.[12]
Caption: Emergency Spill Response Workflow.
Spill Cleanup Procedure:
-
Secure the Area: Immediately alert others and restrict access to the spill area.[13]
-
Don PPE: Put on all protective gear from the spill kit, including double gloves, a gown, goggles, and a respirator.[13]
-
Contain the Spill: For liquids, cover with absorbent pads from the kit. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Spill: Working from the outer edge of the spill inward, carefully collect all contaminated materials. Use a scoop for any broken glass and place it in the cytotoxic sharps container.[13]
-
Decontaminate: Clean the spill surface area thoroughly with a detergent solution, followed by a rinse with water, and then wipe with alcohol.
-
Dispose: Place all cleanup materials, including used PPE, into the designated cytotoxic waste bag. Seal the bag and dispose of it according to Protocol 4.2.
-
Report: Report the incident to your laboratory supervisor and your institution's EH&S department.
Regulatory Framework and Final Authority
In the United States, the management and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21] The Occupational Safety and Health Administration (OSHA) sets standards to protect workers from exposure to hazardous chemicals, including cytotoxic drugs.[2][22]
While this guide provides a comprehensive framework, your institution's specific Laboratory Management Plan, Chemical Hygiene Plan, and EH&S guidelines are the final authority. [21][23] Always consult these local resources and trained safety professionals when in doubt.
References
- 1. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. benchchem.com [benchchem.com]
- 5. isotope-amt.com [isotope-amt.com]
- 6. moravek.com [moravek.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. arinursing.org [arinursing.org]
- 14. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 15. actenviro.com [actenviro.com]
- 16. danielshealth.ca [danielshealth.ca]
- 17. vumc.org [vumc.org]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 20. osha.oregon.gov [osha.oregon.gov]
- 21. epa.gov [epa.gov]
- 22. urgent.supply [urgent.supply]
- 23. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
